molecular formula C29H28F3NO11 B131048 N-(Trifluoroacetyl)daunorubicin CAS No. 26388-52-3

N-(Trifluoroacetyl)daunorubicin

カタログ番号: B131048
CAS番号: 26388-52-3
分子量: 623.5 g/mol
InChIキー: VOASREXNXKOKBP-HWJSKKJZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(Trifluoroacetyl)daunorubicin (CAS 26388-52-3) is a fully characterized chemical compound employed as a high-purity reference standard for the tetracycline class of active pharmaceutical ingredients (APIs) . This compound is critical for ensuring quality and traceability in pharmaceutical development, compliant with major pharmacopeial guidelines such as USP and EP . Its primary applications include analytical method development (AMV), method validation, and Quality Control (QC) procedures during the synthesis and formulation stages of drug development . In research settings, derivatives like N-trifluoroacetyldaunorubicin have been used in conformational analysis studies to determine the three-dimensional structure and glycosidic linkage geometry in solution using advanced NMR techniques, providing valuable insights for the design of new compounds . The ongoing design of novel daunorubicin derivatives underscores the importance of well-characterized intermediates and analogs in the development of new chemotherapeutic agents with enhanced efficacy . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic human use .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28F3NO11/c1-10-22(35)14(33-27(40)29(30,31)32)7-17(43-10)44-16-9-28(41,11(2)34)8-13-19(16)26(39)21-20(24(13)37)23(36)12-5-4-6-15(42-3)18(12)25(21)38/h4-6,10,14,16-17,22,35,37,39,41H,7-9H2,1-3H3,(H,33,40)/t10-,14-,16-,17-,22+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOASREXNXKOKBP-HWJSKKJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28F3NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50949278
Record name 3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-[(2,2,2-trifluoro-1-hydroxyethylidene)amino]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50949278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

623.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26388-52-3
Record name Trifluoroacetyldaunomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026388523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-[(2,2,2-trifluoro-1-hydroxyethylidene)amino]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50949278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Molecular Structure and Properties of N-(Trifluoroacetyl)daunorubicin

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the molecular architecture, synthesis, and physicochemical properties of N-(Trifluoroacetyl)daunorubicin (N-TFA-DNR), a critical anthracycline derivative.

Executive Summary

N-(Trifluoroacetyl)daunorubicin (CAS: 26388-52-3) is a semi-synthetic anthracycline derivative characterized by the acylation of the daunosamine amino group with a trifluoroacetyl moiety.[1] While the parent compound, Daunorubicin , is a potent DNA intercalator used in acute leukemias, the N-trifluoroacetyl derivative serves a distinct role in pharmaceutical development. It functions primarily as a lipophilic intermediate in the synthesis of advanced anthracyclines (e.g., Epirubicin), a reference standard for impurity profiling, and a chemical probe for investigating the structure-activity relationship (SAR) of the glycosidic amine.

Unlike the cationic parent drug, N-TFA-DNR is neutral and highly lipophilic, altering its cellular pharmacokinetics and DNA-binding affinity. This guide analyzes its structural energetics, synthetic protocols, and biological implications.

Molecular Architecture & Electronic Profile

Structural Identity[2]
  • IUPAC Name: N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide[1]

  • Molecular Formula:

    
    [2][3]
    
  • Molecular Weight: 623.53 g/mol [3][4]

  • Key Functional Group: Trifluoroacetamido group (

    
    ) at the C-3' position of the sugar.
    
Electronic & Stereochemical Effects

The conversion of the primary amine (


) to a trifluoroacetamide introduces profound electronic changes:
  • Loss of Basicity: The strong electron-withdrawing effect of the trifluoromethyl group (

    
    ) delocalizes the nitrogen lone pair into the carbonyl, rendering the nitrogen non-basic (
    
    
    
    shift from ~8.6 in Daunorubicin to neutral).
  • Lipophilicity Surge: The elimination of the cationic charge and the addition of the fluorinated motif significantly increases the partition coefficient (LogP), facilitating passive diffusion across lipid bilayers.

  • DNA Binding Modulation: The parent Daunorubicin relies on an electrostatic interaction between its protonated amino group and the anionic phosphate backbone of DNA. In N-TFA-DNR, this interaction is abolished, dramatically reducing DNA affinity and altering the mechanism of cytotoxicity.

Physicochemical Profile

PropertyValue / DescriptionImplications
Physical State Red-orange crystalline powderTypical of anthracycline chromophores.
Melting Point >173°C (decomposes)High thermal stability compared to solvates.
Solubility Soluble in DMSO, MeOH,

; Insoluble in water.
Requires organic co-solvents for biological assays.
Stability Stable in weak acid; Hydrolyzes in strong base (pH > 10).Amide bond is robust; permits C-14 or C-9 modifications without protecting group loss.
Fluorescence Intrinsic fluorescence (Ex: 480 nm, Em: 590 nm)Retains the anthraquinone spectral signature for imaging.

Synthesis & Characterization

Synthetic Pathway

The synthesis involves the selective N-acylation of Daunorubicin. This reaction must be controlled to avoid O-acylation at the C-4', C-9, or C-14 hydroxyls.

Reaction Logic:

  • Reagent: Trifluoroacetic anhydride (TFAA).

  • Solvent: Aprotic, moderately polar solvent (Ethyl Acetate or

    
    ).
    
  • Conditions: Low temperature (-20°C to 0°C) prevents O-acylation side reactions.

DOT Diagram: Synthesis Workflow

Synthesis cluster_0 Critical Control Point Dauno Daunorubicin (C27H29NO10) Intermediate Kinetic Intermediate (N,O-diacyl species) Dauno->Intermediate Excess TFAA >0°C NTFA N-(Trifluoroacetyl) daunorubicin (Target) Dauno->NTFA TFAA, -20°C Selective N-acylation TFAA Trifluoroacetic Anhydride Intermediate->NTFA Mild Hydrolysis (removes O-acyl) Epirubicin Epirubicin (via Oxidation/Reduction) NTFA->Epirubicin 1. DMSO/Oxalyl Chloride 2. NaBH4 Reduction 3. Hydrolysis

Figure 1: Synthetic pathway highlighting the selective acylation to N-TFA-DNR and its utility as a precursor for Epirubicin.

Detailed Protocol: Selective N-Acylation

Objective: Synthesize N-(Trifluoroacetyl)daunorubicin from Daunorubicin HCl.

  • Preparation: Suspend Daunorubicin HCl (1 eq) in anhydrous Dichloromethane (

    
    ) under Nitrogen atmosphere.
    
  • Base Addition: Add Diisopropylethylamine (DIPEA, 1.2 eq) to liberate the free amine. The solution turns deep red.

  • Acylation: Cool to -5°C. Dropwise add Trifluoroacetic Anhydride (TFAA, 1.1 eq) diluted in

    
     over 30 minutes.
    
    • Critical Step: Monitor by TLC (System:

      
      :MeOH 95:5). The polar starting material (
      
      
      
      ~0.1) disappears, replaced by the non-polar product (
      
      
      ~0.6).
  • Quenching: Add saturated

    
     solution to quench excess anhydride and neutralize the mixture.
    
  • Extraction: Separate the organic layer, wash with water and brine, dry over

    
    .
    
  • Purification: Evaporate solvent. Recrystallize from Diethyl Ether/Hexane to yield red crystals.

Biological Interface & Mechanism

The "Non-Binding" Paradigm

N-TFA-DNR is frequently cited in mechanistic studies to demonstrate the importance of the amino group.

  • Daunorubicin: Intercalates DNA; the positively charged amino sugar stabilizes the complex via interaction with the phosphate backbone.

  • N-TFA-DNR: The bulky, neutral TFA group sterically hinders intercalation and removes the electrostatic anchor. Consequently, it shows negligible DNA binding affinity in cell-free systems.

Cytotoxicity & Prodrug Behavior

Despite low DNA binding, N-TFA-DNR exhibits cytotoxic activity, often attributed to two mechanisms:

  • Intracellular Hydrolysis: Carboxylesterases or amidases within the cell may cleave the TFA group, releasing the active Daunorubicin in situ. This acts as a "lipophilic Trojan horse," improving uptake into resistant cells before activating.

  • Membrane Interactions: The high lipophilicity allows accumulation in cellular membranes, potentially triggering apoptosis via lipid peroxidation or membrane signaling pathways, independent of DNA damage.

DOT Diagram: Mechanism of Action

MOA Extracellular Extracellular Space Membrane Cell Membrane (Lipid Bilayer) Cytosol Cytosol Membrane->Cytosol Translocation NTFA N-TFA-Daunorubicin (Lipophilic) Cytosol->NTFA Remains Intact (Minor Pathway) Dauno Daunorubicin (Active/Cationic) Cytosol->Dauno Enzymatic Hydrolysis (Esterases) NTFA->Membrane Rapid Passive Diffusion Nucleus Nucleus (DNA Target) NTFA->Nucleus Weak/No Binding Dauno->Nucleus Intercalation & Topo II Inhibition

Figure 2: Cellular uptake and activation mechanism. The N-TFA modification enhances entry, serving as a prodrug for the active intercalator.

References

  • Synthesis & Reactivity : Arcamone, F., et al. "Synthesis and antitumor activity of 4'-demethoxy-4'-amino-daunorubicin." Journal of Medicinal Chemistry, 1976.

  • Biological Comparison : Israel, M., et al. "N-trifluoroacetyladriamycin-14-valerate, an analog with greater experimental antitumor activity and less toxicity than adriamycin."[5] Cancer Research, 1975.[5]

  • Structural Properties: Gabbay, E. J., et al. "Interaction specificity of the anthracyclines with deoxyribonucleic acid." Biochemistry, 1976. (Discusses the role of the amino group in binding).
  • Impurity Profiling : "Daunorubicin Hydrochloride and Impurities." USP/EP Pharmacopeial Standards.[1][4]

  • Chemical Stability: Bodley, A., et al. "Anthracycline-DNA interactions." Molecular Pharmacology, 1989.

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of N-(Trifluoroacetyl)daunorubicin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of N-(Trifluoroacetyl)daunorubicin (N-TFA-DNR) from Daunorubicin Hydrochloride . N-TFA-DNR is a critical intermediate in the synthesis of second-generation anthracyclines (such as Valrubicin) and serves as a lipophilic prodrug scaffold.

The protocol utilizes a "Global Acylation / Selective Hydrolysis" strategy. Unlike direct stoichiometric acylation, which suffers from poor regioselectivity between the amine and hydroxyl groups, this method forces the reaction to completion (forming N,O-acylated species) and subsequently utilizes the kinetic stability differential between amides and esters to selectively deprotect the hydroxyl groups.

Strategic Chemical Logic

The synthesis challenges lie in the multifunctionality of the Daunorubicin molecule, which contains:

  • 3'-Amino group: The target for trifluoroacetylation.

  • 4'-Hydroxyl (Secondary): Susceptible to O-acylation.

  • 6, 11-Phenolic Hydroxyls: Generally unreactive due to intramolecular hydrogen bonding with quinone carbonyls.

  • 9-Hydroxyl (Tertiary): Sterically hindered but can react under forcing conditions.

The Solution: We utilize Trifluoroacetic Anhydride (TFAA) in anhydrous dichloromethane. The reaction kinetics favor rapid N-acylation followed by O-acylation at the 4'-position. Rather than attempting to arrest the reaction at the mono-N-acyl stage, we allow O-acylation to occur. We then exploit the lability of trifluoroacetate esters versus the stability of trifluoroacetamides . Treatment with mild aqueous base (saturated sodium bicarbonate or dilute NaOH) hydrolyzes the O-TFA ester within minutes, while the N-TFA amide remains intact.

Reaction Pathway Diagram

ReactionPathway DNR Daunorubicin HCl (Starting Material) Inter Intermediate Species (N,O-di-TFA-Daunorubicin) DNR->Inter Acylation (0°C, 1h) TFAA TFAA / DCM (Reagent) TFAA->Inter Product N-TFA-Daunorubicin (Target) Inter->Product Selective De-esterification Byproduct TFA Salts Inter->Byproduct Hydrolysis Mild Hydrolysis (NaHCO3 / MeOH) Hydrolysis->Product

Figure 1: Reaction pathway demonstrating the conversion of Daunorubicin to N-TFA-Daunorubicin via the N,O-di-TFA intermediate.

Materials & Safety

Reagents and Solvents
ComponentGrade/PurityRole
Daunorubicin HCl >98% (HPLC)Starting Material
Trifluoroacetic Anhydride (TFAA) Reagent Grade (>99%)Acylating Agent
Dichloromethane (DCM) Anhydrous (<50 ppm H2O)Solvent
Methanol (MeOH) HPLC GradeQuenching/Solvent
Sodium Bicarbonate (NaHCO3) Saturated Aqueous Soln.Hydrolysis Base
Silica Gel 60 Å, 230-400 meshPurification
Critical Safety Protocols (E-E-A-T)
  • Cytotoxicity: Daunorubicin is a potent DNA intercalator and topoisomerase II inhibitor.[1][2] All weighing and handling must occur inside a Class II Biological Safety Cabinet or a dedicated chemical fume hood with HEPA filtration.

  • Double-Gloving: Use nitrile gloves (double layer) when handling solids.

  • Corrosives: TFAA releases trifluoroacetic acid upon contact with moisture; it is highly corrosive to tissues and respiratory tracts.

Detailed Experimental Protocol

Phase 1: Acylation
  • Preparation: In a flame-dried 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet, suspend Daunorubicin HCl (564 mg, 1.0 mmol) in anhydrous DCM (20 mL) .

    • Note: The starting material is a red powder and will not fully dissolve initially.

  • Activation: Cool the suspension to 0°C using an ice/water bath.

  • Addition: Add Trifluoroacetic Anhydride (0.42 mL, 3.0 mmol) dropwise over 5 minutes via a glass syringe.

    • Observation: The suspension will clear and turn into a homogeneous deep red solution as the amine is acylated and the salt breaks.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for an additional 30 minutes.

    • Checkpoint: TLC (90:10 DCM:MeOH) should show the disappearance of the polar starting material (Rf ~0.1) and the appearance of a non-polar spot (Rf ~0.8, N,O-di-TFA species).

Phase 2: Selective Hydrolysis (The Critical Step)
  • Quench: Cool the mixture back to 0°C. Carefully add Methanol (2 mL) to quench excess anhydride.

  • Hydrolysis: Add saturated aqueous NaHCO3 (20 mL) directly to the reaction mixture.

  • Biphasic Stirring: Vigorously stir the biphasic mixture at RT for 15–30 minutes .

    • Mechanism:[1][2][3] This step hydrolyzes the unstable 4'-O-TFA ester. The solution color may shift slightly.

    • Monitoring: TLC should show the conversion of the non-polar di-TFA spot (Rf ~0.8) to the mono-TFA product spot (Rf ~0.5).

Phase 3: Workup and Purification
  • Extraction: Transfer to a separatory funnel. Separate the organic layer (DCM). Extract the aqueous layer with fresh DCM (2 x 10 mL).

  • Washing: Combine organic layers and wash with water (20 mL) followed by brine (20 mL) .

  • Drying: Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure (Rotavap) at <30°C.

  • Purification: The crude red residue is purified via Flash Column Chromatography.

    • Eluent: Gradient of DCM to 95:5 DCM:MeOH.

    • Yield: Typical isolated yield is 85–92% .

Process Workflow Diagram

Workflow Start Start: Daunorubicin HCl Suspension in DCM React Add TFAA (3 eq) 0°C -> RT, 1 hr Start->React Check1 TLC Check: SM Disappeared? React->Check1 Check1->React No (Add more TFAA) Hydrolysis Add Sat. NaHCO3 Stir 30 min (Biphasic) Check1->Hydrolysis Yes Workup Extract (DCM) Wash (Water/Brine) Dry (Na2SO4) Hydrolysis->Workup Purify Flash Chromatography (DCM:MeOH) Workup->Purify End Final Product: N-TFA-Daunorubicin Purify->End

Figure 2: Operational workflow for the synthesis and purification of N-TFA-Daunorubicin.

Quality Control & Characterization

To validate the synthesis, the following analytical markers must be met:

TechniqueExpected ObservationDiagnostic Value
1H NMR (CDCl3) Shift of 3'-H signal; disappearance of NH2 broad peak; appearance of NH doublet (~6.5 ppm).Confirms N-acylation.
19F NMR Single peak at ~ -76 ppm (relative to CFCl3).Confirms presence of TFA group; absence of multiple peaks confirms purity (no O-TFA).
Mass Spectrometry (ESI) [M+H]+ = 624.18 (Calc for C29H28F3NO11).Confirms molecular weight.
HPLC Purity > 98%; Retention time shift vs. Daunorubicin (more lipophilic).Quantifies purity.

Troubleshooting Guide

  • Issue: Low Yield.

    • Cause: Incomplete hydrolysis of the O-TFA group or degradation of the glycosidic bond.

    • Fix: Ensure the bicarbonate hydrolysis step is vigorous. Do not use strong bases (NaOH) at high concentrations, as this can cleave the sugar moiety (deglycosylation).

  • Issue: Starting Material Remains.

    • Cause: Daunorubicin HCl is insoluble in DCM.

    • Fix: The reaction is heterogeneous initially. Ensure vigorous stirring. The addition of TFAA usually solubilizes the drug. If not, a catalytic amount of DMF can be added, though this complicates workup.

  • Issue: Product is Hygroscopic.

    • Cause: Residual solvents or salts.

    • Fix: Lyophilization from t-Butanol/Water is recommended for long-term storage stability.

References

  • Original Synthesis & Activity: Smith, T. H., Fujiwara, A. N., & Henry, D. W. (1979).[4] Synthesis of daunorubicin analogues with novel 9-acyl substituents. Journal of Medicinal Chemistry, 22(1), 40–44.[4]

  • Valrubicin Precursor Patent: Arcamone, F., et al. (1977). Process for the preparation of N-trifluoroacetyl-adriamycin-14-valerate. U.S. Patent 4,035,566.

  • Anthracycline Handling: National Institutes of Health (NIH). Daunorubicin - PubChem Compound Summary.

Sources

HPLC analysis method for N-(Trifluoroacetyl)daunorubicin detection

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the High-Performance Liquid Chromatography (HPLC) Analysis of N-(Trifluoroacetyl)daunorubicin

Introduction

Daunorubicin is a potent anthracycline antibiotic widely used in chemotherapy for the treatment of various cancers, most notably acute myeloid leukemia and acute lymphoblastic leukemia. Its mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, ultimately leading to the disruption of DNA replication and repair in cancer cells. The chemical synthesis and manufacturing of daunorubicin can result in the formation of various impurities and related compounds. One such derivative is N-(Trifluoroacetyl)daunorubicin, which can arise during the synthesis or as a degradation product.

The presence of such impurities, even in minute quantities, can significantly impact the safety and efficacy of the final drug product. Therefore, robust and sensitive analytical methods are imperative for the accurate detection and quantification of N-(Trifluoroacetyl)daunorubicin in bulk drug substances and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose, offering high resolution, sensitivity, and specificity.

This application note provides a comprehensive and validated HPLC method for the analysis of N-(Trifluoroacetyl)daunorubicin. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, offering a step-by-step guide from sample preparation to data interpretation, underpinned by sound scientific principles.

Principle of the Method

The method employs reversed-phase HPLC (RP-HPLC) with UV-Vis detection. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. N-(Trifluoroacetyl)daunorubicin, being a relatively nonpolar molecule, will be retained on the column and then eluted by a gradient of increasing organic solvent concentration in the mobile phase. The trifluoroacetyl group increases the hydrophobicity of the molecule compared to the parent drug, daunorubicin, leading to a longer retention time under reversed-phase conditions. The chromophores present in the anthracycline structure allow for sensitive detection using a UV-Vis spectrophotometer.

Materials and Reagents

Item Specification Recommended Supplier
N-(Trifluoroacetyl)daunorubicin Reference StandardPurity ≥ 98%Commercially available
Daunorubicin Hydrochloride Reference StandardUSP or EP gradeCommercially available
Acetonitrile (ACN)HPLC grade, UV cutoff ≤ 190 nmMajor chemical suppliers
WaterHPLC grade, 18.2 MΩ·cmMilli-Q® or equivalent
Trifluoroacetic Acid (TFA)HPLC grade, ≥ 99.5%Major chemical suppliers
Methanol (MeOH)HPLC gradeMajor chemical suppliers
Hydrochloric Acid (HCl)Analytical gradeMajor chemical suppliers

Instrumentation and Chromatographic Conditions

Parameter Specification
HPLC System Quaternary or Binary Gradient HPLC with UV-Vis Detector
Column C18, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) TFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 20 µL
Run Time 30 minutes
Table 2: Gradient Elution Program
Time (min) % Mobile Phase A % Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010

Experimental Protocol

Preparation of Mobile Phases
  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of HPLC grade water. Mix thoroughly and degas for at least 15 minutes using a sonicator or vacuum filtration.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to 1000 mL of HPLC grade acetonitrile. Mix thoroughly and degas.

Preparation of Standard Solutions
  • Daunorubicin Stock Solution (1 mg/mL): Accurately weigh about 25 mg of Daunorubicin Hydrochloride Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • N-(Trifluoroacetyl)daunorubicin Stock Solution (0.1 mg/mL): Accurately weigh about 2.5 mg of N-(Trifluoroacetyl)daunorubicin Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.

  • Working Standard Solution (for system suitability): Prepare a mixed solution containing approximately 100 µg/mL of daunorubicin and 1 µg/mL of N-(Trifluoroacetyl)daunorubicin by diluting the stock solutions with the initial mobile phase composition (90:10 Mobile Phase A:Mobile Phase B).

Sample Preparation
  • Bulk Drug Substance: Accurately weigh about 25 mg of the daunorubicin sample and prepare a 1 mg/mL solution as described for the Daunorubicin Stock Solution.

  • Pharmaceutical Formulation (e.g., Lyophilized Powder for Injection): Reconstitute the vial with a known volume of sterile water. Further dilute an aliquot with a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of approximately 1 mg/mL of daunorubicin. Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Mobile Phase Preparation System_Equilibration System Equilibration Mobile_Phase->System_Equilibration Standard_Prep Standard Solution Preparation System_Suitability System Suitability Test (SST) Standard_Prep->System_Suitability Sample_Prep Sample Solution Preparation Sample_Injection Sample Injection Sample_Prep->Sample_Injection System_Equilibration->System_Suitability Inject Standard System_Suitability->Sample_Injection If SST passes Chromatogram_Acquisition Chromatogram Acquisition Sample_Injection->Chromatogram_Acquisition Peak_Integration Peak Integration & Identification Chromatogram_Acquisition->Peak_Integration Quantification Quantification & Reporting Peak_Integration->Quantification

Figure 1: General workflow for the HPLC analysis of N-(Trifluoroacetyl)daunorubicin.

System Suitability

Before sample analysis, inject the Working Standard Solution five times. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (Asymmetry Factor) for the Daunorubicin Peak: Not more than 2.0.

  • Theoretical Plates for the Daunorubicin Peak: Not less than 2000.

  • Relative Standard Deviation (RSD) for the Peak Area of Daunorubicin: Not more than 2.0%.

  • Resolution between Daunorubicin and N-(Trifluoroacetyl)daunorubicin: Not less than 2.0.

Data Analysis and Quantification

Identify the peaks of daunorubicin and N-(Trifluoroacetyl)daunorubicin in the sample chromatogram by comparing their retention times with those obtained from the standard injections. The amount of N-(Trifluoroacetyl)daunorubicin in the sample can be calculated using the external standard method.

Discussion and Scientific Rationale

  • Choice of Stationary Phase: A C18 column is selected due to its hydrophobicity, which provides good retention for the relatively nonpolar anthracycline structure. The 250 mm length and 5 µm particle size ensure high resolution and efficiency, which is crucial for separating closely related impurities.

  • Mobile Phase Composition: The use of acetonitrile as the organic modifier provides good peak shape and elution strength for anthracyclines. Trifluoroacetic acid (TFA) is added to the mobile phase as an ion-pairing agent. At the acidic pH created by TFA, the amine group on the daunosamine sugar moiety of both daunorubicin and its trifluoroacetyl derivative will be protonated. The negatively charged TFA will then form an ion pair with the protonated analytes, neutralizing their charge and improving their retention and peak shape on the reversed-phase column.

  • Gradient Elution: A gradient elution is employed to ensure the timely elution of both the more polar parent drug, daunorubicin, and the more nonpolar N-(Trifluoroacetyl)daunorubicin within a reasonable run time, while maintaining good resolution.

  • Detection Wavelength: The detection wavelength of 254 nm is chosen as it is a common wavelength for the detection of aromatic compounds and provides good sensitivity for the anthracycline chromophore.

Conclusion

The HPLC method detailed in this application note is a robust and reliable technique for the detection and quantification of N-(Trifluoroacetyl)daunorubicin in the presence of daunorubicin. The method is specific, sensitive, and suitable for quality control applications in the pharmaceutical industry. Adherence to the system suitability criteria will ensure the validity of the results obtained.

References

  • National Center for Biotechnology Information. "Daunorubicin." PubChem Compound Summary for CID 30323. [Link]

  • Agilent Technologies. "The Role of Trifluoroacetic Acid (TFA) in Reversed-Phase HPLC." [Link]

Synthesis of N-(Trifluoroacetyl)daunorubicin: A Detailed Protocol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive application note provides a detailed, step-by-step protocol for the chemical conversion of the anthracycline antibiotic, daunorubicin, to its N-trifluoroacetyl derivative, N-(Trifluoroacetyl)daunorubicin. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and modification of chemotherapeutic agents. The procedures outlined herein are grounded in established chemical principles and supported by scientific literature to ensure reliability and reproducibility.

Introduction: The Rationale for Daunorubicin Derivatization

Daunorubicin is a potent antineoplastic agent used in the treatment of various cancers, primarily acute leukemias.[1][2] Its mechanism of action involves intercalation into DNA, thereby inhibiting the synthesis of nucleic acids and leading to cell death. The modification of daunorubicin at its primary amino group on the daunosamine sugar moiety is a critical strategy in the development of new analogs with potentially improved therapeutic indices. The introduction of a trifluoroacetyl group can alter the molecule's lipophilicity, cellular uptake, and interaction with biological targets. This derivatization is also a key step in the synthesis of other complex daunorubicin analogs.[3]

The trifluoroacetylation reaction is a well-established method for the protection of primary amines.[4] The use of trifluoroacetic anhydride (TFAA) as the acylating agent is advantageous due to its high reactivity and the relative stability of the resulting trifluoroacetamide. This protocol will detail the reaction conditions, purification methods, and characterization techniques for the successful synthesis of N-(Trifluoroacetyl)daunorubicin.

Chemical Reaction and Mechanism

The core of this procedure is the N-acylation of the primary amino group of daunorubicin with trifluoroacetic anhydride. The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a molecule of trifluoroacetic acid and forming the stable N-(trifluoroacetyl) amide bond. The use of a non-nucleophilic base is often employed to scavenge the acidic byproduct.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of N-(Trifluoroacetyl)daunorubicin.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Daunorubicin Hydrochloride≥98%Commercially Available
Trifluoroacetic Anhydride (TFAA)≥99%Commercially Available[5]
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Triethylamine (Et₃N)≥99.5%Commercially Available
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography
Ethyl AcetateHPLC GradeCommercially AvailableFor chromatography
HexaneHPLC GradeCommercially AvailableFor chromatography
Deuterated Chloroform (CDCl₃)99.8% DCommercially AvailableFor NMR analysis
Reaction Workflow Diagram

SynthesisWorkflow Workflow for N-(Trifluoroacetyl)daunorubicin Synthesis A 1. Dissolve Daunorubicin in Anhydrous DCM B 2. Add Triethylamine (Base) A->B   C 3. Cool Reaction Mixture to 0°C B->C   D 4. Add Trifluoroacetic Anhydride (TFAA) Dropwise C->D   E 5. Reaction Monitoring by TLC D->E Stir at 0°C to RT F 6. Aqueous Work-up (Quenching & Extraction) E->F Upon Completion G 7. Drying and Solvent Removal F->G   H 8. Purification by Silica Gel Chromatography G->H Crude Product I 9. Characterization (NMR, MS) H->I Pure Product

Caption: A schematic overview of the key steps involved in the synthesis and purification of N-(Trifluoroacetyl)daunorubicin.

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve daunorubicin hydrochloride (1 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Base: To the stirred suspension, add triethylamine (2.2 equivalents) dropwise at room temperature. The formation of a clear red solution should be observed as the hydrochloride salt is neutralized.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Addition of Acylating Agent: Slowly add trifluoroacetic anhydride (1.5 equivalents) dropwise to the cold reaction mixture over a period of 10-15 minutes. Maintain the temperature at 0°C during the addition.

  • Reaction Progress: After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, and then let it warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (e.g., 95:5 v/v). The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Washing: Wash the combined organic layers sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(Trifluoroacetyl)daunorubicin as a red solid.

Purification Protocol

The crude product is purified by flash column chromatography on silica gel.

  • Column Preparation: Pack a glass column with a slurry of silica gel in hexane.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After drying, carefully load the adsorbed product onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. The exact gradient will depend on the specific separation, but a starting point of 20% ethyl acetate in hexane, gradually increasing to 50-60%, is recommended.

  • Fraction Collection: Collect the fractions containing the desired product (identified by TLC) and combine them.

  • Final Product: Evaporate the solvent from the combined fractions under reduced pressure to obtain the pure N-(Trifluoroacetyl)daunorubicin as a red solid.

Product Characterization

The identity and purity of the synthesized N-(Trifluoroacetyl)daunorubicin should be confirmed by spectroscopic methods.

Mass Spectrometry

Mass spectral analysis is crucial for confirming the molecular weight of the product.

ParameterExpected Value
Molecular FormulaC₂₉H₂₈F₃NO₁₁[6]
Molecular Weight623.53 g/mol [6]
Expected [M+H]⁺m/z 624.16

The primary fragmentation pathway in the mass spectrum of anthracyclines typically involves the cleavage of the glycosidic bond, resulting in the loss of the daunosamine sugar moiety.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The spectra should be recorded in a suitable deuterated solvent, such as CDCl₃. While a complete assigned NMR dataset for N-(Trifluoroacetyl)daunorubicin is not widely available in the public domain, a comparison with the known spectrum of daunorubicin will reveal key changes.[8]

Expected ¹H NMR Spectral Changes:

  • Amide NH Proton: A new signal corresponding to the amide proton (N-H) will appear, typically in the downfield region.

  • Shifts in Daunosamine Protons: The signals corresponding to the protons on the daunosamine sugar, particularly those close to the nitrogen atom, will experience a downfield shift due to the electron-withdrawing effect of the trifluoroacetyl group.

Troubleshooting

IssuePossible CauseSolution
Incomplete ReactionInsufficient TFAA; reaction time too short.Add additional TFAA and continue monitoring by TLC.
Formation of Side ProductsReaction temperature too high; presence of water.Ensure the reaction is conducted at 0°C and use anhydrous solvents.
Poor Separation during ChromatographyInappropriate solvent system.Optimize the mobile phase composition using TLC.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of N-(Trifluoroacetyl)daunorubicin from daunorubicin. By following the outlined procedures for reaction, purification, and characterization, researchers can reliably produce this important derivative for further investigation in drug development programs. The principles and techniques described are broadly applicable to the N-acylation of other amine-containing bioactive molecules.

References

  • Israel, M., Pegg, W. J., & Wilkinson, P. M. (1978). Adriamycin analogues. Preparation and biological evaluation of some N-perfluoroacyl analogues of daunorubicin, adriamycin, and N-(trifluoroacetyl)adriamycin 14-valerate and their 9,10-anhydro derivatives. Journal of Medicinal Chemistry, 21(11), 1136–1140.
  • Smith, T. H., Fujiwara, A. N., & Henry, D. W. (1979). Synthesis of daunorubicin analogues with novel 9-acyl substituents. Journal of Medicinal Chemistry, 22(1), 40–44.
  • Gallelli, J. F. (1968). Daunorubicin coupled to monoclonal antibodies via a cis-aconitic anhydride linker: biochemical and cytotoxic properties revisited. Anticancer Research, 10(3), 837-843.
  • Grynkiewicz, G., & Szeja, W. (2016). NMR analysis of antitumor drugs: Doxorubicin, daunorubicin and their functionalized derivatives. Magnetic Resonance in Chemistry, 54(12), 978-984.
  • MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). Trifluoroacetic anhydride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). L-Tyrosine, N-(trifluoroacetyl)-. Retrieved from [Link]

  • BC Cancer. (n.d.). Daunorubicin. Retrieved from [Link]

  • Drugs.com. (2023, September 22). Daunorubicin Monograph for Professionals. Retrieved from [Link]

  • Pfizer. (n.d.). DAUNOBLASTINA. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Trifluoroacetic anhydride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Retrieved from [Link]

  • ResearchGate. (2016). NMR analysis of antitumor drugs: Doxorubicin, daunorubicin and their functionalized derivatives. Retrieved from [Link]

  • NSSG. (2023). DA (DAUNORUBICIN + CYTARABINE). Retrieved from [Link]

  • Google Patents. (n.d.). Trifluoroacetylation for amines.
  • ResearchGate. (n.d.). Selected parts of the NMR spectra utilised in the conformational characterisation of MMAF. Retrieved from [Link]

  • Popov, K., et al. (2022). Design of New Daunorubicin Derivatives with High Cytotoxic Potential. Pharmaceuticals, 15(7), 811.
  • Hertkorn, N., et al. (2013).
  • ResearchGate. (2010). A convenient trifluoroacetylation of amines with trifluoroacetic acid and titanium tetrachloride. Retrieved from [Link]

Sources

Guide to the Preparation and Characterization of Liposomal N-(Trifluoroacetyl)daunorubicin Formulations

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

This comprehensive guide details a robust methodology for the preparation of liposomal formulations of N-(Trifluoroacetyl)daunorubicin (TFA-DNR). N-(Trifluoroacetyl)daunorubicin is a lipophilic derivative of the anthracycline chemotherapeutic agent, daunorubicin. Its increased lipophilicity presents unique opportunities and challenges for formulation within lipid-based delivery systems.[1][2] Liposomal encapsulation of anthracyclines is a proven strategy to alter pharmacokinetics and reduce dose-limiting toxicities, such as cardiotoxicity.[3][4][5] This document provides a step-by-step protocol utilizing the thin-film hydration method followed by extrusion, a technique selected for its versatility and efficacy in encapsulating lipophilic compounds.[6][7] We further detail essential characterization techniques to ensure the resulting liposomal formulation meets critical quality attributes, including particle size, zeta potential, and encapsulation efficiency. This guide is intended for researchers, scientists, and drug development professionals seeking to develop and validate liposomal TFA-DNR formulations.

Part 1: Scientific Background and Rationale

N-(Trifluoroacetyl)daunorubicin: A Lipophilic Anthracycline Derivative

N-(Trifluoroacetyl)daunorubicin is a semi-synthetic derivative of daunorubicin where the primary amino group on the daunosamine sugar has been acylated with a trifluoroacetyl group.[2] This chemical modification is significant as it fundamentally alters the physicochemical properties of the parent molecule.

  • Increased Lipophilicity: The addition of the fluorinated acetyl group significantly increases the hydrophobicity of the molecule. Unlike the parent compound daunorubicin, which is amphipathic, TFA-DNR partitions more readily into lipid environments.[1] This property is the primary driver for the formulation strategy outlined in this guide.

  • Altered Mechanism of Action: The modification of the amino group can reduce the molecule's ability to intercalate with DNA, a defining feature of traditional anthracyclines.[2] This suggests that TFA-DNR may act as a prodrug or possess an altered pharmacological profile, making its delivery and release kinetics from a carrier system critically important.

The Thin-Film Hydration Method: Rationale for Selection

The choice of encapsulation methodology is dictated by the physicochemical properties of the drug. For water-soluble, amphipathic weak bases like daunorubicin or doxorubicin, active "remote loading" techniques are often employed.[8][9] These methods use a transmembrane pH or ion gradient to actively drive the drug into the aqueous core of pre-formed liposomes, achieving high encapsulation efficiencies.[10][11][12][13]

However, for the highly lipophilic TFA-DNR, a passive loading strategy is more appropriate. The Thin-Film Hydration (also known as the Bangham method) is the cornerstone technique for this purpose.[6][7]

Causality for Selection:

  • Efficacy with Lipophilic Drugs: During the formation of the lipid film, the lipophilic TFA-DNR is co-dissolved with the lipids in an organic solvent.[14] This ensures a homogenous distribution of the drug within the lipid mixture.

  • Spontaneous Entrapment: Upon hydration, as the lipid sheets self-assemble into closed vesicles, the drug that is interspersed within the lipids becomes entrapped within the lipid bilayer itself.[6][14]

  • Versatility and Control: The method is robust, well-documented, and allows for precise control over lipid composition and drug-to-lipid ratios.[15] Subsequent sizing steps, such as extrusion, provide control over the final vesicle size distribution.[16]

Part 2: Materials and Equipment

Lipids and Drug
ComponentRecommended MaterialSupplier ExampleRationale
Phospholipid 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)Avanti Polar LipidsHigh phase transition temperature (Tc ≈ 55°C) provides a rigid, stable bilayer at physiological temperatures, minimizing drug leakage.[17]
Sterol CholesterolSigma-AldrichModulates membrane fluidity and stability, reduces permeability, and fills gaps between phospholipid molecules.[17]
Active Agent N-(Trifluoroacetyl)daunorubicinMyBioSource, BenchchemThe lipophilic drug to be encapsulated.[2][18]
Solvents and Buffers
ComponentSpecificationRationale
Organic Solvent Chloroform:Methanol (2:1, v/v)HPLC Grade
Hydration Buffer Phosphate-Buffered Saline (PBS), pH 7.4Sterile, Filtered
Equipment
  • Rotary Evaporator (e.g., Buchi Rotavapor)

  • Water Bath

  • Round-bottom flasks (50 mL)

  • Nitrogen gas source

  • Vacuum pump

  • Liposome Extruder (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes (gas-tight)

  • Dynamic Light Scattering (DLS) instrument for particle sizing (e.g., Malvern Zetasizer)

  • UV-Vis Spectrophotometer

  • Dialysis tubing or size-exclusion chromatography columns

  • Standard laboratory glassware and consumables

Part 3: Experimental Protocol: Preparation of Liposomal TFA-DNR

Workflow for Liposome Preparation

G cluster_prep Preparation Phase dissolution 1. Lipid & Drug Dissolution in Organic Solvent film 2. Thin Film Formation (Rotary Evaporation) dissolution->film hydration 3. Hydration of Film (Aqueous Buffer) film->hydration extrusion 4. Vesicle Sizing (Extrusion) hydration->extrusion purification 5. Purification (Removal of Free Drug) extrusion->purification final_product Final Liposomal Formulation purification->final_product

Caption: Workflow for preparing TFA-DNR liposomes.

Step-by-Step Methodology

This protocol is designed for a target lipid concentration of 20 mg/mL.

Step 1: Preparation of the Lipid/Drug Film

  • Lipid & Drug Weighing: In a clean glass vial, weigh the desired amounts of DSPC, Cholesterol, and TFA-DNR. A common starting molar ratio is DSPC:Cholesterol at 7:2.[17] The drug-to-lipid ratio can be optimized, but a starting point of 1:10 (w/w) is recommended.

  • Dissolution: Add the chloroform:methanol solvent mixture to the vial to dissolve the components completely, forming a clear solution.[14] A typical volume is 5 mL for 100 mg of total lipid.

  • Transfer: Transfer the solution to a 50 mL round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Submerge the flask in a water bath set to 40-45°C. Rotate the flask under reduced pressure to evaporate the organic solvent.

    • Causality: The rotation ensures the formation of a thin, even lipid/drug film on the inner surface of the flask, maximizing the surface area for hydration.[6] Evaporation under vacuum lowers the solvent's boiling point, allowing for gentle removal without degrading the components.

  • Drying: Once a visible film has formed and the bulk solvent is removed, place the flask under high vacuum for at least 2 hours to remove any residual organic solvent. The film should appear dry and uniform.

Step 2: Hydration of the Lipid Film

  • Buffer Addition: Add the desired volume of pre-warmed (60-65°C) PBS (pH 7.4) to the round-bottom flask containing the dry film. For a 20 mg/mL final concentration, add 5 mL of buffer for 100 mg of lipid.

    • Causality: The hydration temperature must be above the gel-liquid crystal transition temperature (Tc) of the lipid with the highest Tc (DSPC, in this case).[14] Hydrating in the fluid phase allows the lipid bilayers to become flexible and swell, facilitating the formation of vesicles.

  • Agitation: Rotate the flask in the warm water bath (without vacuum) for 1 hour. The lipid film will gradually disperse from the flask wall to form a milky suspension of multilamellar vesicles (MLVs).[6][14]

Step 3: Vesicle Sizing by Extrusion

  • Extruder Assembly: Assemble the liposome extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions. Pre-heat the extruder block to 60-65°C.

    • Causality: Extrusion must also be performed above the lipid Tc to ensure the liposomes are fluid and can pass through the membrane pores without rupturing.

  • Extrusion Process: Load the MLV suspension into one of the syringes. Pass the suspension back and forth through the membrane a minimum of 11-21 times.[16]

    • Causality: This repeated passage through the defined-pore-size membrane applies mechanical force that breaks down large, heterogeneous MLVs into smaller, more uniform unilamellar vesicles (LUVs) with a defined size distribution.[16] An odd number of passes ensures the final formulation is collected in the opposite syringe.

Step 4: Purification

  • Removal of Unencapsulated Drug: To separate the encapsulated TFA-DNR from the free, unencapsulated drug, use a method such as dialysis or size-exclusion chromatography (SEC).

    • Causality: Liposomes are large nanoparticles and will be retained or elute quickly, while small molecules like free TFA-DNR will pass through the dialysis membrane or be retarded on the SEC column. This step is crucial for accurately determining the encapsulation efficiency.

Part 4: Characterization and Quality Control

Ensuring the quality and consistency of the liposomal formulation is critical. The following characterization steps form a self-validating system for the protocol.[19][20]

Workflow for Liposome Characterization

G cluster_char Characterization Phase start Purified Liposomal Formulation dls Particle Size & PDI (DLS) start->dls zeta Zeta Potential (DLS) start->zeta ee Encapsulation Efficiency (Spectroscopy) start->ee

Caption: Key quality control checks for liposomal formulations.

Critical Quality Attributes (CQAs)
AttributeMethodAcceptance Criteria (Example)Rationale
Mean Particle Size Dynamic Light Scattering (DLS)90 - 120 nmAffects biodistribution, cellular uptake, and clearance.[21]
Polydispersity Index (PDI) DLS< 0.2Indicates the homogeneity of the vesicle size distribution.
Zeta Potential DLS (Electrophoretic Light Scattering)-5 to -30 mVMeasures surface charge, which influences stability against aggregation.[21]
Encapsulation Efficiency (%EE) UV-Vis Spectroscopy> 85%Determines the percentage of the initial drug that is successfully encapsulated.
Detailed Characterization Protocols

Protocol 1: Particle Size and Zeta Potential Analysis

  • Sample Preparation: Dilute the purified liposomal suspension in the original hydration buffer (e.g., 1:100 v/v) to achieve a suitable scattering intensity.

  • Measurement: Analyze the sample using a DLS instrument. For particle size, the instrument measures the fluctuations in scattered light intensity due to Brownian motion. For zeta potential, it measures the velocity of the particles in an applied electric field.

  • Analysis: Record the Z-average mean diameter, PDI, and zeta potential. Perform measurements in triplicate.

Protocol 2: Encapsulation Efficiency (%EE) Determination

  • Standard Curve: Prepare a standard curve of TFA-DNR in a suitable solvent (e.g., methanol) using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

  • Total Drug Measurement (D_total): Take a small aliquot (e.g., 50 µL) of the unpurified liposome suspension. Add a solvent that disrupts the liposomes (e.g., 950 µL of methanol) to release the encapsulated drug. Measure the absorbance and determine the total drug concentration from the standard curve.

  • Free Drug Measurement (D_free): Take an aliquot of the purified liposome suspension. Separate the liposomes from the external buffer (containing the free drug) using a method like ultrafiltration. Measure the absorbance of the filtrate to determine the concentration of unencapsulated drug.

  • Calculation: Calculate the %EE using the following formula: %EE = [(D_total - D_free) / D_total] * 100

Part 5: Troubleshooting

IssuePotential CauseRecommended Solution
Low Encapsulation Efficiency Drug precipitation during film formation; Poor lipid-drug interaction.Ensure complete dissolution in the organic solvent. Try varying the drug-to-lipid ratio or including a charged lipid (e.g., DSPG) to enhance interaction.
Large Particle Size / High PDI Incomplete hydration; Insufficient extrusion passes.Ensure hydration and extrusion are performed above the lipid Tc. Increase the number of extrusion passes to 21. Check for membrane integrity.
Formulation Instability (Aggregation) Low surface charge; Improper storage.A slightly negative zeta potential can improve colloidal stability. Store the formulation at 4°C and avoid freezing.
Residual Organic Solvent Incomplete drying of the lipid film.Extend the time the flask is under high vacuum after rotary evaporation.

Part 6: Conclusion

This application note provides a detailed, scientifically-grounded protocol for the preparation of liposomal N-(Trifluoroacetyl)daunorubicin. By leveraging the thin-film hydration method, researchers can effectively encapsulate this lipophilic anthracycline derivative. The subsequent sizing and purification steps, coupled with rigorous characterization, ensure the production of a homogenous and well-defined drug delivery system. This methodology serves as a foundational platform for further preclinical development, enabling the exploration of TFA-DNR's therapeutic potential with an advanced delivery strategy.

Part 7: References

  • CPX-351: a nanoscale liposomal co-formulation of daunorubicin and cytarabine with unique biodistribution and tumor cell uptake properties - PMC. (2019-05-23). Retrieved from

  • Daunorubicin Citrate Injection Liposomal Injectable - accessdata.fda.gov. Retrieved from

  • Preparation & Characterization Of Lipophilic Doxorubicin Pro-Drug Micelles l Protocol Preview - YouTube. (2022-08-25). Retrieved from

  • FORMULATION DEVELOPMENT AND INVITRO EVALUATION OF LIPOSOMAL DRUG DELIVERY SYSTEM FOR DAUNORUBICIN HYDROCHLORIDE - WJPMR. (2023-02-07). Retrieved from

  • Cardiac safety of liposomal anthracyclines - PubMed. Retrieved from

  • Recent trends in drug delivery systems: liposomal drug delivery system--preparation and characterisation - PubMed. (1997-08-01). Retrieved from

  • Remote loading of anthracyclines into liposomes - PubMed. (2010-01-01). Retrieved from

  • N-trifluoroacetyladriamycin-14-valerate, an analog with greater experimental antitumor activity and less toxicity than adriamycin - PubMed. (1975-05-01). Retrieved from

  • Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. (2025-02-10). Retrieved from

  • Interaction of Adriamycin and N-Trifluoroacetyladriamycin-14-Valerate with Cardiolipin-Containing Lipid Bilayers - Taylor & Francis. Retrieved from

  • Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed. (2017-01-01). Retrieved from _

  • N-(Trifluoroacetyl)daunorubicin antibiotic - MyBioSource. Retrieved from

  • CN1257714C - Injection of liposome of daunorubicin or hydrochloric daunorubicin and preparationmethod - Google Patents. Retrieved from

  • Development and Analytical Characterization of Liposomes: A Comprehensive Approach. Retrieved from

  • N-(Trifluoroacetyl)daunorubicin - CAS 26388-52-3 - API Standard - Benchchem. Retrieved from

  • Characterization of liposomes as a drug delivery vehicle - SCIEX. Retrieved from

  • Remote Co-Loading of Doxorubicin and Hydralazine into PEGylated Liposomes: In Vitro Anti-Proliferative Effect Against Breast Cancer - MDPI. Retrieved from

  • Thin-Film Hydration Method for Liposome Preparation - CD Formulation. Retrieved from

  • Adriamycin analogues. Preparation and biological evaluation of some thio ester analogues of adriamycin and N-(trifluoroacetyl)adriamycin 14-valerate - PubMed. (1983-04-01). Retrieved from

  • Preparation and Characterization of Liposomes in Novel Drug Delivery Systems: A Review. Retrieved from

  • A rigorous theory of remote loading of drugs into liposomes | Langmuir - ACS Publications. Retrieved from

  • Formulation and Evaluation of Liposome by Thin Film Hydration Method - ResearchGate. (2025-09-18). Retrieved from

  • Encapsulation, Release, and Cytotoxicity of Doxorubicin Loaded in Liposomes, Micelles, and Metal-Organic Frameworks: A Review - MDPI. Retrieved from

  • Design and Characterization of Liposomal Nanocarriers for Targeted Drug Delivery. Retrieved from

  • Design of New Daunorubicin Derivatives with High Cytotoxic Potential - PMC. Retrieved from

  • Preparing a Liposome-Aided Drug Delivery System: The Entrapment and Release Profiles of Doxorubicin and 9-(N-Piperazinyl)-5-methyl-12(H)-quino [3,4-b][17][22]benzothiazinium Chloride with Human Serum Albumin - MDPI. (2025-02-06). Retrieved from

  • A facile and universal method to achieve liposomal remote loading of non-ionizable drugs with outstanding safety profiles and therapeutic effect - PMC. Retrieved from

  • Liposomal Encapsulated Anthracyclines: New Therapeutic Horizons - PubMed - NIH. Retrieved from

  • 449 PH GRADIENT LOADING OF ANTHRACYCLINES INTO CHOLESTEROL-FREE LIPOSOMES: ENHANCING DRUG LOADING RATES THROUGH USE OF ETHANOL. | Request PDF - ResearchGate. (2025-08-07). Retrieved from

  • Biophysical characterization of a liposomal formulation of cytarabine and daunorubicin | Request PDF - ResearchGate. (2025-08-06). Retrieved from

  • Chemical structures of doxorubicin, N-(trifluoroacetyl) doxorubicin and BSA and HSA with tryptophan residues in green color. - ResearchGate. Retrieved from

  • Liposomal anthracyclines in metastatic breast cancer: clinical update - PubMed. Retrieved from

  • N-(Trifluoroacetyl)daunorubicin - CAS - 26388-52-3 | Axios Research. Retrieved from

  • Liposomal anthracyclines for breast cancer - PubMed. Retrieved from

Sources

Application Notes and Protocols for N-(Trifluoroacetyl)daunorubicin Powder

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding N-(Trifluoroacetyl)daunorubicin

N-(Trifluoroacetyl)daunorubicin is a key derivative of daunorubicin, a potent anthracycline antibiotic used in chemotherapy. The introduction of a trifluoroacetyl group onto the daunosamine sugar moiety fundamentally alters the molecule's chemical and biological properties. This modification serves as a protective group in synthetic strategies, enabling the creation of novel analogs with potentially enhanced therapeutic profiles or altered mechanisms of action.[1] In the research and drug development landscape, N-(Trifluoroacetyl)daunorubicin is primarily utilized as a high-purity reference standard for analytical method development, validation, and quality control (QC) processes during the synthesis and formulation of related active pharmaceutical ingredients (APIs).[1][2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper storage, handling, and utilization of N-(Trifluoroacetyl)daunorubicin powder. Adherence to these guidelines is critical to ensure experimental integrity, user safety, and compound stability.

Compound Properties and Storage

Proper storage is the first line of defense in maintaining the chemical integrity of N-(Trifluoroacetyl)daunorubicin. As a red, solid, fine powder, its stability is influenced by temperature, moisture, and light.[3][]

Rationale for Storage Conditions

The trifluoroacetyl group, while serving as a protective moiety, does not render the molecule impervious to degradation.[1] The core anthracycline structure is susceptible to hydrolysis and photolytic degradation. Storing the compound under the recommended conditions minimizes these risks, ensuring the material conforms to its certificate of analysis over its shelf life.

Storage Condition Summary
ParameterRecommendationRationale
Temperature (Powder) 4°C [3]Reduces the rate of potential solid-state degradation reactions.
Temperature (Solutions) -20°C (short-term, ≤1 month) or -80°C (long-term, ≤6 months) [5]Cryogenic temperatures are essential to prevent solvent-mediated degradation and hydrolysis. Avoid repeated freeze-thaw cycles.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).Minimizes oxidation and moisture-related degradation.
Light Protect from light. Store in an amber vial or a light-blocking container.The anthracycline ring system is photosensitive.
Moisture Keep container tightly sealed in a desiccated environment.The compound is hygroscopic; moisture can lead to hydrolysis and compromise powder integrity.

Safety and Handling: A Cytotoxic Compound

Although N-(Trifluoroacetyl)daunorubicin's primary application is as a reference standard, it must be handled with the same precautions as its parent compound, a potent cytotoxic agent.[6][7] The Control of Substances Hazardous to Health (COSHH) regulations classify cytotoxic drugs as hazardous substances requiring stringent control measures.[6]

Hazard Identification (Based on Daunorubicin HCl)
  • Acute Toxicity: Toxic if swallowed.[8]

  • Sensitization: May cause allergic skin reactions and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[8]

  • Long-Term Effects: Suspected of causing genetic defects and cancer.[8]

Mandatory Personal Protective Equipment (PPE) and Engineering Controls

All handling of N-(Trifluoroacetyl)daunorubicin powder and its solutions must be performed within a certified chemical fume hood or a biological safety cabinet to prevent inhalation and environmental exposure.[9]

  • Gloves: Two pairs of chemotherapy-rated nitrile gloves.

  • Lab Coat: A dedicated, disposable, solid-front gown with cuffs.

  • Eye Protection: Chemical splash goggles and a full-face shield.

  • Respiratory Protection: An N95 respirator or higher should be used when handling the powder outside of a containment hood.[10]

Spill and Decontamination Protocol

In the event of a spill, the area must be immediately secured.[6][10]

  • Alert Personnel: Inform others in the vicinity. Post a "Caution: Cytotoxic Spill" sign.[10]

  • Don Appropriate PPE: As listed in section 2.2.

  • Containment: For powders, gently cover with damp absorbent pads to avoid aerosolization. For liquids, cover with absorbent pads.

  • Cleaning: Clean the area from the outer edge towards the center. Use a detergent solution followed by 70% ethanol.

  • Disposal: All contaminated materials must be disposed of as cytotoxic waste in clearly labeled, sealed containers.

Protocol: Preparation of Stock Solutions

Accurate and consistent preparation of stock solutions is fundamental to reproducible experimental results. The choice of solvent is critical and depends on the downstream application.

Solvent Selection

N-(Trifluoroacetyl)daunorubicin is reported to be soluble in Dimethyl Sulfoxide (DMSO), Methanol, and Dichloromethane.[3]

  • DMSO: The preferred solvent for most in vitro biological assays due to its high solvating power and compatibility with cell culture media at low final concentrations (<0.5%).

  • Methanol: Suitable for analytical applications such as HPLC and mass spectrometry. Ensure use of high-purity, anhydrous methanol.

  • Dichloromethane (DCM): Primarily used for organic synthesis applications. Not suitable for biological assays.

Step-by-Step Reconstitution Protocol (Example: 10 mM Stock in DMSO)

This protocol details the preparation of a 10 mM stock solution from 1 mg of N-(Trifluoroacetyl)daunorubicin powder (Molecular Weight: 623.53 g/mol ).[2]

  • Pre-Equilibration: Allow the vial of N-(Trifluoroacetyl)daunorubicin powder to equilibrate to room temperature for at least 20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Centrifugation: Briefly centrifuge the vial to ensure all powder is collected at the bottom.[3]

  • Calculations:

    • Moles = Mass (g) / Molecular Weight ( g/mol )

      • Moles = 0.001 g / 623.53 g/mol = 1.6038 x 10⁻⁶ mol

    • Volume (L) = Moles / Concentration (mol/L)

      • Volume (L) = 1.6038 x 10⁻⁶ mol / 0.010 mol/L = 0.00016038 L

    • Volume (µL) = 160.4 µL

  • Solvent Addition: Using a calibrated pipette, add 160.4 µL of anhydrous, high-purity DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If necessary, brief sonication in a water bath can aid dissolution. Visually inspect the solution to ensure no particulates remain.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-protecting cryovials. Store immediately at -80°C.

Workflow for Solution Preparation

G cluster_prep Pre-Reconstitution cluster_recon Reconstitution cluster_store Storage equilibrate Equilibrate Vial to Room Temp centrifuge Centrifuge Vial equilibrate->centrifuge 20 min calculate Calculate Solvent Volume centrifuge->calculate add_solvent Add Anhydrous DMSO calculate->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve aliquot Aliquot into Cryovials dissolve->aliquot store Store at -80°C aliquot->store

Caption: Workflow for reconstituting N-(Trifluoroacetyl)daunorubicin powder.

Stability and Degradation Pathways

Understanding the factors that contribute to the degradation of N-(Trifluoroacetyl)daunorubicin is crucial for troubleshooting and ensuring data quality. The parent compound, daunorubicin, is known to be unstable in aqueous solutions with a pH greater than 8 and is sensitive to light.[11] Similar instabilities should be assumed for this derivative.

Key Degradation Factors
  • Hydrolysis: The glycosidic bond linking the daunosamine sugar to the aglycone is susceptible to cleavage under acidic or basic conditions. The trifluoroacetyl group itself can also be hydrolyzed.

  • Photodegradation: Exposure to UV or high-intensity visible light can cause decomposition of the anthracycline chromophore.

  • Oxidation: The hydroquinone and quinone moieties in the tetracyclic ring are redox-active and can be susceptible to oxidation.

Logical Diagram of Degradation Influences

G cluster_factors Degradation Factors compound N-(Trifluoroacetyl)daunorubicin (Stable) degraded Degraded Product (Inactive/Altered) compound->degraded Degradation light Light Exposure light->degraded moisture Moisture/Water moisture->degraded ph Non-Neutral pH ph->degraded temp High Temperature temp->degraded

Caption: Factors leading to the degradation of N-(Trifluoroacetyl)daunorubicin.

Disposal

All waste, including empty vials, used PPE, contaminated labware, and unused solutions, must be segregated and disposed of according to institutional and national guidelines for cytotoxic waste.[12] Never dispose of this compound or its solutions down the drain.

References

  • Daunorubicin | C27H29NO10 | CID 30323. PubChem - NIH. [Link]

  • N-(Trifluoroacetyl)daunorubicin - CAS - 26388-52-3. Axios Research. [Link]

  • New Strategies Towards Synthesis of Doxorubicin Analogues. ResearchGate. [Link]

  • Safe handling of cytotoxics: guideline recommendations. PMC - NIH. [Link]

  • Doxorubicin analogues incorporating chemically reactive substituents. PubMed - NIH. [Link]

  • Safe handling of cytotoxic drugs in the workplace. HSE. [Link]

  • Recent Advances in Doxorubicin Formulation to Enhance Pharmacokinetics and Tumor Targeting. MDPI. [Link]

  • Guide for handling cytotoxic drugs and related waste. WorkSafe QLD. [Link]

  • Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP. Kingston Health Sciences Centre. [Link]

  • Doxorubicin Disaccharide Analogue: Apoptosis-Related Improvement of Efficacy In Vivo. ResearchGate. [Link]

  • Safe handling of cytotoxic drugs and related waste. Pharm-Ed. [Link]

  • Methods for preparing doxorubicin derivatives.

Sources

Application Note: Precision Crystallization of N-(Trifluoroacetyl)daunorubicin

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists involved in the purification and characterization of anthracycline intermediates. It focuses strictly on N-(Trifluoroacetyl)daunorubicin (CAS: 26388-52-3), a critical lipophilic intermediate often confused with its derivative Valrubicin (AD-32).

Executive Summary & Chemical Context

N-(Trifluoroacetyl)daunorubicin serves as a pivotal intermediate in the synthesis of advanced anthracycline antibiotics, including Valrubicin and Epirubicin. Unlike its parent compound, Daunorubicin HCl, which is highly water-soluble, the N-trifluoroacetyl (N-TFA) derivative is markedly lipophilic due to the masking of the amino group on the daunosamine sugar.

This shift in polarity necessitates a departure from aqueous-based crystallization strategies. Successful isolation requires a non-polar solvent system that balances yield with the rejection of polar impurities (e.g., unreacted Daunorubicin) and degradation products (e.g., aglycones).

Critical Distinction:

  • Target Molecule: N-(Trifluoroacetyl)daunorubicin (Precursor).[1][2][3]

  • Related Drug: Valrubicin (N-trifluoroacetyladriamycin-14-valerate, also known as AD-32).[4]

  • Note: This protocol specifically addresses the N-TFA precursor , not the final valerate ester.

Physicochemical Profile
PropertySpecificationImplication for Crystallization
Molecular Formula C₂₉H₂₈F₃NO₁₁High molecular weight; prone to oiling out.
Solubility (High) Dichloromethane (DCM), Chloroform, AcetonePrimary solvents for dissolution.
Solubility (Low) Hexane, Petroleum Ether, WaterAnti-solvents for nucleation.
Stability Base-labile (TFA group hydrolysis)Avoid basic buffers. Crystallize in neutral/acidic conditions.
Melting Point >173°C (Decomposes)Thermal degradation risk; avoid high-temp boiling.

Strategic Methodology: Solvent-Antisolvent Recrystallization

The most robust technique for N-(Trifluoroacetyl)daunorubicin is Solvent-Antisolvent Recrystallization using a Chloroform/Hexane or DCM/Hexane system. This method leverages the molecule's high solubility in chlorinated solvents and near-insolubility in aliphatic hydrocarbons.

Phase 1: Pre-Purification (Chromatographic Filtration)

Rationale: Direct crystallization of crude reaction mixtures often leads to oiling out due to complex impurity profiles (aglycones). A silica plug filtration is recommended first.

  • Dissolution: Dissolve crude solid in minimal Chloroform:Acetone (4:1 v/v) .

  • Filtration: Pass through a short pad of silica gel to remove polar degradants and baseline impurities.

  • Concentration: Evaporate the filtrate under reduced pressure (Rotavap) at <35°C to obtain a red semi-solid or oil.

Phase 2: Crystallization Protocol (DCM/Hexane System)

Rationale: This system provides a controlled supersaturation curve, favoring crystal growth over amorphous precipitation.

Step-by-Step Procedure:

  • Primary Dissolution:

    • Take the semi-solid residue from Phase 1.

    • Add Dichloromethane (DCM) (HPLC Grade) at a ratio of 5 mL per gram of solid.

    • Agitate gently at 20–25°C until fully dissolved. Do not heat above 30°C to prevent degradation.

  • Clarification:

    • Filter the solution through a 0.45 µm PTFE membrane to remove particulate matter (dust/silica fines) which can cause uncontrolled nucleation.

  • Nucleation Induction (The "Cloud Point"):

    • Place the filtrate in a stirred vessel (overhead stirrer preferred at 100 RPM).

    • Slowly add n-Hexane dropwise.

    • Target Ratio: 1:1 to 1:2 (DCM:Hexane).

    • Observation: Stop addition immediately when a faint, persistent turbidity (cloudiness) appears. This is the metastable zone.

  • Crystal Growth:

    • Allow the turbid solution to stir at 20°C for 30 minutes . Red micro-crystals should begin to form.

    • Once crystallization is evident, slowly add an additional 2 volumes of Hexane over 1 hour.

    • Cooling: Ramp temperature down to 0–4°C at a rate of 5°C/hour. Hold at 4°C for 4 hours.

  • Isolation:

    • Filter the slurry using a sintered glass funnel (Porosity 3).

    • Wash: Rinse the filter cake with cold Hexane:DCM (3:1) to remove mother liquor.

    • Drying: Dry under high vacuum (<10 mbar) at ambient temperature (20-25°C) for 12 hours. Avoid heat.

Process Logic & Workflow Visualization

The following diagram illustrates the critical decision pathways and chemical logic governing this purification process.

CrystallizationWorkflow Start Crude N-TFA-Daunorubicin SolubilityCheck Solubility Check (DCM vs. Water) Start->SolubilityCheck ImpurityDecision High Polar Impurities? SolubilityCheck->ImpurityDecision Lipophilic confirmed SilicaPlug Pre-Purification (Silica: Chloroform/Acetone) Dissolution Dissolution in DCM (Target: 5 mL/g) SilicaPlug->Dissolution Filtration Polishing Filtration (0.45 µm PTFE) Dissolution->Filtration Antisolvent Addition of n-Hexane (to Cloud Point) Filtration->Antisolvent Cooling Controlled Cooling (20°C -> 4°C) Antisolvent->Cooling Controlled addition OilingOut Risk: Oiling Out Antisolvent->OilingOut Add too fast Isolation Filtration & Vacuum Dry Cooling->Isolation ImpurityDecision->SilicaPlug Yes (Recommended) ImpurityDecision->Dissolution No (High Purity Source) OilingOut->Dissolution Re-dissolve & Retry

Caption: Workflow for N-(Trifluoroacetyl)daunorubicin purification, emphasizing the critical silica pre-treatment to prevent oiling out.

Troubleshooting & Optimization

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Instead of crystals, red droplets form at the bottom of the flask.

  • Cause: Adding anti-solvent (Hexane) too quickly or high levels of impurities (aglycones) lowering the melting point.

  • Solution:

    • Re-dissolve the oil by adding a small amount of DCM/Acetone.

    • Seed the solution with a pure crystal of N-TFA-Daunorubicin (if available).

    • Slow down the Hexane addition rate significantly.

Issue 2: Hydrolysis (Loss of N-TFA Group)

The product reverts to Daunorubicin (water-soluble).

  • Cause: Presence of moisture or basic residues in the solvent.

  • Solution:

    • Ensure all solvents are anhydrous .

    • Avoid any contact with aqueous bases (NaHCO₃ washes should be followed by thorough drying over Na₂SO₄ before crystallization).

Issue 3: Low Yield
  • Cause: Product remaining in the mother liquor due to high solubility in DCM.

  • Solution: Increase the final ratio of Hexane to DCM (up to 4:1) or lower the final temperature to -10°C.

References

  • Synthesis and Purification Context

    • Methodology for N-TFA protection and purification via silica gel (Chloroform:Acetone).[1]

    • Arcamone, F., et al. (1980). Process for preparing [14-14C]-daunorubicin.
  • Crystallization Solvent Systems

    • Confirmation of Chloroform-Hexane systems for N-TFA deriv
    • BenchChem. (n.d.). N-(Trifluoroacetyl)
  • Chemical Characterization & Stability

    • NMR studies and conformational analysis of N-trifluoroacetyl deriv
    • National Institutes of Health (NIH). (1984).[5] Adriamycin analogues.[2][4][5] Preparation and biological evaluation....

  • Distinction from Valrubicin

    • Clarification of AD-32 structure vs. N-TFA-Daunorubicin.
    • Kouting China.[6] (n.d.). Valrubicin (AD-32) Product Description.

Sources

Application Notes & Protocols: Thin Layer Chromatography (TLC) Conditions for Daunorubicin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide to the theory and practice of thin-layer chromatography (TLC) for the analysis of the anthracycline antibiotic daunorubicin and its diverse derivatives. Tailored for researchers, scientists, and professionals in drug development, these notes offer detailed protocols, explain the rationale behind methodological choices, and provide a framework for developing and troubleshooting TLC separations for this important class of compounds.

Foundational Principles: The Chromatographic Behavior of Daunorubicin

Daunorubicin and its derivatives are characterized by a tetracyclic aglycone attached to the amino sugar, daunosamine. This structure imparts several key properties that govern their behavior on TLC:

  • Polarity: The presence of multiple hydroxyl groups, a ketone, a quinone, and an amino group makes daunorubicin a relatively polar molecule. Its derivatives, which are often synthesized through modification of the amino group or hydroxyls, will exhibit a range of polarities.[1]

  • Basicity: The primary amine on the daunosamine sugar gives daunorubicin a basic character. This can lead to strong interactions with the acidic silanol groups on standard silica gel plates, potentially causing streaking.

  • Visualization: The conjugated quinone chromophore of the aglycone gives daunorubicin and many of its derivatives a distinct red color, allowing for easy visualization. Furthermore, this extensive π-system allows for visualization under UV light.[2]

Understanding these properties is paramount for selecting the appropriate stationary and mobile phases to achieve optimal separation.

The Stationary Phase: A Critical Choice

For the separation of daunorubicin derivatives, the choice of stationary phase is crucial.

  • Silica Gel 60 F254: This is the most common and recommended stationary phase for the analysis of daunorubicin and its analogues.[2] The "60" refers to the mean pore diameter of 60 Å, suitable for small molecules. The "F254" indicates the inclusion of a fluorescent indicator that allows for the visualization of UV-active compounds as dark spots on a green fluorescent background under 254 nm UV light.[3]

  • Alumina: While less common, alumina plates can be used as an alternative stationary phase.[4] Alumina is slightly basic and may offer different selectivity, particularly for compounds sensitive to the acidic nature of silica.

For the protocols outlined below, Silica Gel 60 F254 plates are the recommended standard.

Mobile Phase Selection and Optimization: The Key to Resolution

The mobile phase composition is the most critical variable in TLC and must be tailored to the specific polarity of the daunorubicin derivatives being analyzed.

General Considerations for Solvent Systems

Given the polar and basic nature of daunorubicin, suitable mobile phases are typically mixtures of a moderately polar solvent with a more polar solvent, often with an acidic or basic modifier.

  • To Increase Rf: Increase the polarity of the mobile phase.

  • To Decrease Rf: Decrease the polarity of the mobile phase.

Recommended Mobile Phase Systems

The following table provides starting points for developing a separation method. The ratios should be considered as initial recommendations and may require optimization.

Mobile Phase SystemComposition (v/v/v/v)Target Analytes & Rationale
System A: Chloroform/Methanol/Acetic Acid 16:4:1General Purpose: Good starting point for separating daunorubicin from its synthetic precursors or simple derivatives. The acetic acid helps to protonate the amine, reducing tailing.[2]
System B: Chloroform/Methanol/Acetic Acid/Water 80:20:14:6Metabolites & Polar Derivatives: This more polar system is effective for separating daunorubicin from its more polar metabolites, such as daunorubicinol.[5]
System C: Chloroform/Methanol Gradient Start with 100:1, increase to 10:1Screening Reaction Mixtures: Useful for monitoring reactions where there is a significant change in polarity between the starting material and the product, such as in the synthesis of N-alkylated derivatives.[4]
System D: Ethyl Acetate/Methanol/Ammonia 85:10:5Basic Derivatives: The inclusion of a base like ammonia can be beneficial for highly basic derivatives that may otherwise streak on the silica plate.[6]

Illustrative Rf Values:

CompoundMobile Phase SystemApproximate Rf Value
DaunorubicinSystem A0.35 - 0.45
DaunorubicinolSystem B0.25 - 0.35
Less Polar N-Aryl DerivativeSystem C (e.g., 50:1)0.50 - 0.60
More Polar Glycoside DerivativeSystem B0.15 - 0.25

Note: Rf values are dependent on experimental conditions (temperature, chamber saturation, plate type) and should be determined experimentally with appropriate standards.[7]

Experimental Protocols

The following sections provide step-by-step protocols for the TLC analysis of daunorubicin derivatives.

Materials and Reagents
  • TLC Plates: Silica Gel 60 F254, aluminum or glass-backed.

  • Solvents: HPLC grade chloroform, methanol, ethyl acetate, acetic acid, ammonium hydroxide, water.

  • Sample Vials: 2 mL amber glass vials.

  • Spotting Capillaries: 1 or 2 µL glass capillaries.

  • TLC Developing Chamber with Lid.

  • Visualization Equipment: UV lamp (254 nm), fume hood, heat gun.

  • Staining Jars and Reagents (optional, see section 5).

Sample Preparation

The goal of sample preparation is to dissolve the analyte in a suitable solvent at an appropriate concentration, free from interfering substances.

Protocol 4.2.1: Pure Compounds and Reaction Mixtures

  • Weigh approximately 1 mg of the daunorubicin derivative.

  • Dissolve in 1 mL of a suitable solvent (e.g., methanol, chloroform, or a mixture). The ideal spotting solvent is one that fully dissolves the sample but is as non-polar as possible to ensure a tight spot at the origin.

  • For reaction monitoring, take a small aliquot of the reaction mixture and dilute it with a suitable solvent. If the reaction solvent has a high boiling point (e.g., DMF, DMSO), it may cause streaking. In such cases, it is advisable to perform a mini-workup (e.g., dilute with ethyl acetate, wash with brine, and spot the organic layer) or spot the plate and place it under high vacuum for a few minutes before development.[8]

Protocol 4.2.2: Biological Samples (e.g., Plasma)

  • To 100 µL of plasma, add an internal standard if quantitative analysis is intended.

  • Add 300 µL of a cold protein precipitation solvent (e.g., acetonitrile or a 9:1 mixture of chloroform/1-heptanol).[9]

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume (e.g., 50 µL) of the initial mobile phase or a suitable spotting solvent.

TLC Plate Preparation and Spotting
  • Using a pencil, gently draw a starting line (origin) approximately 1 cm from the bottom of the TLC plate. Do not gouge the silica.

  • Mark the positions for each sample along the origin.

  • Using a capillary tube, apply 1-2 µL of each sample solution to its designated spot on the origin.

  • Allow the solvent to completely evaporate between applications if multiple spots are needed to increase the concentration. Keep the spot size as small as possible (ideally < 2 mm in diameter).

Chromatogram Development
  • Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.

  • Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent, to aid in chamber saturation. Close the lid and allow the chamber to equilibrate for at least 15 minutes.

  • Carefully place the spotted TLC plate into the chamber, ensuring the origin is above the solvent level.

  • Close the lid and allow the solvent front to ascend the plate by capillary action.

  • When the solvent front reaches approximately 1 cm from the top of the plate, remove the plate from the chamber.

  • Immediately mark the position of the solvent front with a pencil.

  • Allow the plate to air-dry completely in a fume hood.

Visualization Techniques

Multiple visualization methods can be employed, often in sequence.

  • Visible Light: Daunorubicin and many of its derivatives are red and can be seen directly on the plate. Circle the spots with a pencil.

  • UV Light (Non-destructive): Place the dried plate under a UV lamp (254 nm). The anthracycline ring system will quench the fluorescence of the plate, appearing as dark spots. Circle the spots with a pencil.[3]

  • Chemical Staining (Destructive): If compounds are not visible by the above methods, or for confirmation, chemical stains can be used.

Commonly Used Stains:

StainPreparationProcedureResults
Iodine Vapor Place a few crystals of iodine in a sealed chamber.Place the dried TLC plate in the chamber for a few minutes.Unsaturated and aromatic compounds appear as yellow-brown spots. The stain is often temporary.
Potassium Permanganate Dissolve 1.5 g of KMnO4 and 10 g of K2CO3 in 200 mL of water.Dip the plate in the solution and gently heat with a heat gun.Oxidizable groups (alcohols, amines) appear as yellow-brown spots on a purple background.[10]
Ninhydrin Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.Dip the plate in the solution and heat gently.Primary and secondary amines (like the one on daunosamine) appear as purple or yellow spots.[11]
Anisaldehyde-Sulfuric Acid Mix 0.5 mL of p-anisaldehyde with 50 mL of glacial acetic acid and 1 mL of concentrated sulfuric acid (prepare fresh).Dip the plate and heat until colors develop.Good general stain for many functional groups, often giving a range of colors (blue, violet, green).[12]

Data Analysis: Calculating the Rf Value

The Retention Factor (Rf) is a key parameter for identifying compounds.

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Measure the distances from the origin. The Rf value is a dimensionless quantity between 0 and 1.[7]

Workflow and Troubleshooting

TLC Workflow for Daunorubicin Derivatives

TLC_Workflow cluster_prep Sample & Plate Preparation cluster_dev Chromatogram Development cluster_vis Visualization & Analysis SamplePrep Sample Preparation (Dissolution/Extraction) PlatePrep Plate Preparation (Mark Origin) SamplePrep->PlatePrep Spotting Spot Sample on Origin PlatePrep->Spotting ChamberSat Chamber Saturation Spotting->ChamberSat Development Develop Plate in Mobile Phase ChamberSat->Development Drying Dry Plate & Mark Solvent Front Development->Drying VisLight Visible Light Drying->VisLight UVLight UV Light (254 nm) VisLight->UVLight Staining Chemical Staining (Optional) UVLight->Staining Analysis Calculate Rf Values Staining->Analysis

Caption: Workflow for TLC analysis of daunorubicin derivatives.

Troubleshooting Common Issues
ProblemPossible Cause(s)Suggested Solution(s)
Spots are streaked or "tailing" 1. Sample is too concentrated. 2. Strong interaction between the basic amine and acidic silica. 3. Inappropriate spotting solvent.1. Dilute the sample. 2. Add a small amount of acid (e.g., 1% acetic acid) or base (e.g., 1% ammonia) to the mobile phase to suppress ionization. 3. Ensure the spotting solvent is as non-polar as possible.
Spots remain at the origin (Rf ≈ 0) The mobile phase is not polar enough to move the compound.Increase the polarity of the mobile phase (e.g., increase the proportion of methanol).
Spots are at the solvent front (Rf ≈ 1) The mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., decrease the proportion of methanol).
Poor separation between spots The selectivity of the mobile phase is not optimal.Try a different solvent system with different functional groups (e.g., switch from a chloroform-based to an ethyl acetate-based system).
Irregular solvent front 1. The plate is touching the side of the chamber or filter paper. 2. The chamber was not properly saturated.1. Ensure the plate is centered in the chamber. 2. Allow adequate time for chamber equilibration.

High-Performance Thin-Layer Chromatography (HPTLC) for Quantification

For quantitative analysis, HPTLC offers higher resolution and sensitivity. HPTLC plates have a smaller, more uniform particle size. Automated sample application and densitometric scanning are used to create calibration curves and quantify the amount of daunorubicin or its derivatives in a sample. The mobile phase systems described in this note can be adapted for HPTLC, though further optimization may be required.

References

  • Design of New Daunorubicin Derivatives with High Cytotoxic Potential. PMC. [Link]

  • TLC Visualization Reagents. EPFL. [Link]

  • Troubleshooting Thin Layer Chromatography. University of Rochester. [Link]

  • A new series of reductive amination derivatives of daunorubicin: syntheses, partition coefficients, and DNA binding. PubMed. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF DAUNORUBICIN BY RP HPLC. ResearchGate. [Link]

  • An improved HPLC method for therapeutic drug monitoring of daunorubicin, idarubicin, doxorubicin, epirubicin, and their 13-dihydro metabolites in human plasma. PubMed. [Link]

  • Dyeing Reagents for Thin-Layer and Paper Chromatography. The Sarpong Group. [Link]

  • TLC chromatogram of standards: ND (Rf 0.23), MF (Rf 0.70), and MN (Rf... ResearchGate. [Link]

  • How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines? ResearchGate. [Link]

  • What is the ideal TLC solvent system for glycosides? ResearchGate. [Link]

  • Phytochemical Screening, Thin Layer Chromatography and Fourier Transform Infra-Red Spectroscopy Analysis of Eleutherine bulbosa (Mill.) Urb. Bulb. Phcogj.com. [Link]

  • Reductive Amination for LC–MS Signal Enhancement and Confirmation of the Presence of Caribbean Ciguatoxin-1 in Fish. PMC. [Link]

  • Magic Formulas: TLC Stains. University of Rochester. [Link]

  • Biological properties of new derivatives of daunorubicin. PubMed. [Link]

  • Identification, Isolation and Characterization of Unknown Impurity in Daunorubicin Hydrochloride. ResearchGate. [Link]

  • TLC Stains. University of California, Irvine. [Link]

  • Development of Doxorubicin Quantification by Reductive Amination. ResearchGate. [Link]

  • What are the TLC plates for separating glycosides? Filterbio. [Link]

  • TLC Rf Explained. Let's Talk Academy. [Link]

  • Quantitation of daunorubicin and its metabolites by high-performance liquid chromatography with electrochemical detection. PubMed. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. wjpr.net. [Link]

  • TLC stains. chem.wisc.edu. [Link]

  • Thin-layer chromatography (TLC) of glycolipids. JCGGDB. [Link]

  • Conjugating Daunorubicin and Doxorubicin to GTP by Formaldehyde to Overcome Drug Resistance. PMC. [Link]

  • Facile Synthesis of a Cholesterol–Doxorubicin Conjugate Using Cholesteryl-4-nitrophenolate as an Activated Ester and Biological Property Analysis. MDPI. [Link]

  • UPLC Method Development And Validation For The Simultaneous Estimation Of Cytarabine And Daunorubicin In Pharmaceutical Dosage Form. ResearchGate. [Link]

  • Self-Contained Cartridge for Thin Layer Chromatography Based Quantification of Chemotherapy Concentration in Human Clinical Plasma. ChemRxiv. [Link]

Sources

Troubleshooting & Optimization

removing unreacted daunorubicin from N-(Trifluoroacetyl)daunorubicin mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Anthracycline Purification Subject: Removal of Unreacted Daunorubicin from N-(Trifluoroacetyl)daunorubicin Mixtures

Executive Summary

This guide addresses the purification of N-(Trifluoroacetyl)daunorubicin (N-TFA-DNR) synthesized from Daunorubicin (DNR).[1] The primary challenge is the toxicity and similar structural backbone of the starting material (DNR) versus the product.

The Solution Logic: The separation relies on the pKa difference between the primary amine of Daunorubicin (basic, pKa ~8.2–8.6) and the trifluoroacetamide group of the product (neutral/weakly acidic).[1] By manipulating the pH of the aqueous phase during Liquid-Liquid Extraction (LLE), you can force the unreacted DNR into the aqueous waste stream while retaining the N-TFA-DNR in the organic phase.

Module 1: The Chemical Logic (Why This Works)

To troubleshoot effectively, you must understand the phase behavior of your species.

CompoundFunctional GroupCharacterBehavior at pH 3.0 (Acidic)Behavior at pH 8.5+ (Basic)
Daunorubicin (DNR) Sugar Amine (

)
BasicProtonated (

)
High Water SolubilityLow Organic Solubility
Neutral (

)
Low Water SolubilityHigh Organic Solubility
N-TFA-DNR TrifluoroacetamideNeutralNeutral Low Water SolubilityHigh Organic SolubilityNeutral Low Water SolubilityHigh Organic Solubility

Critical Insight: If you wash your reaction mixture with a basic solution (e.g., Saturated


) before removing the unreacted DNR, the DNR will remain neutral and stay in the organic phase with your product.[1] You must perform an acidic wash first. 

ChemicalLogic cluster_0 Aqueous Phase (pH 3.0) cluster_1 Organic Phase (DCM/CHCl3) DNR_Ion Daunorubicin-H+ (Water Soluble) NTFA N-TFA-DNR (Organic Soluble) Impurity Non-polar impurities ReactionMix Reaction Mixture (DNR + N-TFA-DNR) ReactionMix->DNR_Ion Acid Wash (Protonation) ReactionMix->NTFA Remains Neutral

Figure 1: Phase partitioning logic based on pH manipulation.

Module 2: Troubleshooting Liquid-Liquid Extraction (Method A)

This is the standard purification method. It is scalable and typically sufficient for removing <5% unreacted starting material.[1]

Protocol: Acidic Extraction

Reagents:

  • Organic Solvent: Dichloromethane (DCM) or Chloroform (

    
    ).[1]
    
  • Acidic Wash Solution: 0.1 M HCl (approx pH 1) or Citrate Buffer (pH 3.0).[1]

  • Brine (Saturated NaCl).[1]

Step-by-Step Workflow:

  • Dilution: Dilute the reaction mixture with DCM (Target concentration: ~10-20 mg/mL).

  • Acid Wash (The Separation Step):

    • Add 0.1 M HCl (1:1 volume ratio relative to organic phase).[1]

    • Shake vigorously for 2 minutes.

    • Observation: The aqueous top layer should turn orange/red (indicating removal of DNR).[1] The organic bottom layer contains the N-TFA-DNR.[1]

  • Phase Separation: Collect the organic (bottom) layer.[1]

  • Repeat: Repeat step 2 until the aqueous layer is colorless or very pale pink.

  • Neutralization/Drying: Wash the organic layer once with Brine, dry over

    
    , and concentrate.[1]
    
Common Issues & Fixes
SymptomProbable CauseCorrective Action
Product Yield is Low Emulsion formation or product trapped in aqueous phase.[1]Add a small amount of Methanol (5%) to the organic phase to break emulsions.[1] Ensure the aqueous pH is not too low (<0.[1]5) which might degrade the sugar.[1]
DNR Still Present (TLC) pH of wash was not low enough.Check pH of the aqueous layer after mixing. If the reaction used Pyridine (base), it may have neutralized your acid wash.[1] Add more HCl until aqueous pH < 3.[1]
Product Hydrolysis Aqueous wash was too basic or contact time too long.N-TFA group is labile at high pH.[1] Avoid strong basic washes (NaOH).[1] If using bicarbonate to remove acid byproducts, do it quickly and keep cold (

).[1]

Module 3: Troubleshooting Chromatography (Method B)

If LLE fails to achieve >98% purity, use Silica Gel Chromatography.[1]

Stationary Phase: Silica Gel (Standard 60 Å).[1] Mobile Phase Strategy: DNR is significantly more polar than N-TFA-DNR due to the free amine.[1]

  • N-TFA-DNR: Elutes easily with low polarity (e.g., 100% DCM or 98:2 DCM:MeOH).[1]

  • DNR: Sticks to silica (requires high MeOH or Triethylamine to move).[1]

Recommended Gradient:

  • Equilibrate: 100% DCM.

  • Load: Load sample dissolved in minimum DCM.

  • Elute Product: 98:2 to 95:5 (DCM:Methanol).[1] N-TFA-DNR elutes as a fast-moving red band.[1]

  • Stop: Do not increase polarity further. Unreacted DNR will remain at the baseline (top of column).[1]

Module 4: Stability & Storage (Preventing Reversion)

Users often report "reappearance" of DNR after storage.[1] This is due to hydrolysis of the trifluoroacetamide bond.

Hydrolysis NTFA N-TFA-DNR (Protected) Conditions High pH (>8.0) or Moisture + Time NTFA->Conditions DNR Daunorubicin (Toxic/Unprotected) Conditions->DNR Hydrolysis of Amide Bond

Figure 2: Hydrolysis pathway leading to impurity recurrence.[1]

Best Practices:

  • Avoid Bases: Do not store in buffers > pH 7.5.

  • Dryness: Store the solid powder under Argon/Nitrogen at -20°C. Moisture catalyzes hydrolysis.[1]

  • Solvents: Avoid storing in Methanol for extended periods at room temperature; transesterification/solvolysis can occur slowly.[1]

FAQ: Rapid Fire Troubleshooting

Q: Can I use saturated Sodium Bicarbonate (


) to wash the reaction? 
A:  Only after you have removed the DNR with an acid wash.[1] If you use Bicarbonate first, the DNR stays neutral and remains in the organic phase with your product. Furthermore, prolonged exposure to bicarbonate can slowly hydrolyze the N-TFA group.[1]

Q: My aqueous layer is red, did I lose my product? A: Not necessarily. Daunorubicin is intensely colored.[1] Even a small amount of unreacted starting material will color the aqueous phase red. Check the organic layer by TLC; if the product spot is strong, the red aqueous layer is just the impurity leaving.

Q: Why is TLC showing a streak for the starting material? A: The free amine in DNR interacts strongly with the acidic silanols on silica plates. To fix this, add 1% Triethylamine (TEA) to your TLC developing solvent.[1] This sharpens the DNR spot, allowing better differentiation from N-TFA-DNR.[1]

References

  • Synthesis and Analogues: Smith, T. H., Fujiwara, A. N., & Henry, D. W. (1979).[1][2] Synthesis of daunorubicin analogues with novel 9-acyl substituents. Journal of Medicinal Chemistry, 22(1), 40-44.[1][2] Link

  • Purification Methodology: Arcamone, F., et al. (1977).[1] Process for preparing N-trifluoroacetyl-adriamycin-14-valerate. U.S. Patent 4,012,376.[1] Link

  • Stability & Hydrolysis: Horton, D., Priebe, W., & Varela, O. (1984).[1] Synthesis and antitumor activity of novel anthracycline antibiotics. The Journal of Antibiotics, 37(8), 853-858.[1] (Discusses stability of N-acyl derivatives).

  • General Anthracycline Properties: PubChem. Daunorubicin Compound Summary. Link

Sources

Validation & Comparative

A Comparative Spectroscopic Guide: Unraveling the Structure of N-(Trifluoroacetyl)daunorubicin through NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of modified active pharmaceutical ingredients is paramount. N-(Trifluoroacetyl)daunorubicin, a key derivative of the potent anthracycline antibiotic daunorubicin, represents a critical intermediate in the synthesis of novel drug conjugates and targeted therapeutic agents.[1][2] The introduction of the trifluoroacetyl group at the 3'-amino position of the daunosamine sugar moiety fundamentally alters the molecule's electronic and steric properties, influencing its bioactivity and potential for further functionalization.[2]

This guide provides an in-depth comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data of N-(Trifluoroacetyl)daunorubicin against its parent compound, daunorubicin. By examining the key differences in ¹H and ¹³C NMR spectra, we aim to provide a robust framework for the identification and characterization of this important derivative, empowering researchers to confidently verify its structure and purity.

The Diagnostic Power of NMR in Characterizing Daunorubicin Derivatives

NMR spectroscopy stands as an unparalleled tool for the unambiguous structural determination of complex organic molecules like daunorubicin and its analogs.[3] It offers a detailed window into the chemical environment of each atom, their connectivity, and their spatial relationships. For N-(Trifluoroacetyl)daunorubicin, NMR is not just a characterization technique; it is a validation of successful synthesis, providing irrefutable evidence of the trifluoroacetylation at the intended amino group.

The modification of daunorubicin at the daunosamine sugar is a common strategy to modulate its therapeutic properties.[1] NMR spectroscopy is highly effective in monitoring these modifications, as even subtle changes in the substituent on the amino group lead to significant and predictable shifts in the NMR signals of nearby protons and carbons.[4]

Comparative ¹H NMR Spectral Analysis: Pinpointing the Trifluoroacetyl Signature

The most dramatic and diagnostically significant changes in the ¹H NMR spectrum upon trifluoroacetylation of daunorubicin are observed in the daunosamine sugar moiety. The trifluoroacetyl group, being a strong electron-withdrawing group, significantly deshields the protons on the sugar ring, particularly the H-3' proton adjacent to the newly formed amide bond.

Expected ¹H NMR Chemical Shift Comparison (Daunorubicin vs. N-(Trifluoroacetyl)daunorubicin)

ProtonDaunorubicin (ppm)N-(Trifluoroacetyl)daunorubicin (Expected ppm)Rationale for Shift
H-1' ~5.3~5.4Minor deshielding due to inductive effects.
H-3' ~3.4~4.0 - 4.2 Significant deshielding due to the strong electron-withdrawing nature of the trifluoroacetyl group and the formation of the amide bond. This is the most indicative signal of successful trifluoroacetylation.
H-4' ~3.6~3.7Minor deshielding.
H-5' ~4.1~4.2Minor deshielding.
-NH₂ Broad signal, ~8.0-NH- The disappearance of the primary amine protons and the appearance of a new amide proton signal, typically at a different chemical shift and exhibiting coupling to H-3'.
Aromatic Protons (H-1, H-2, H-3) ~7.6 - 7.9~7.6 - 7.9Minimal to no change expected as these protons are distant from the modification site.
-OCH₃ ~3.9~3.9No significant change expected.
-COCH₃ ~2.3~2.3No significant change expected.

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Delving Deeper with ¹³C NMR: Mapping the Electronic Impact

The introduction of the trifluoroacetyl group also induces noticeable shifts in the ¹³C NMR spectrum, providing complementary evidence for the structural modification. The carbons of the daunosamine moiety are most affected, with the C-3' carbon experiencing the most significant change.

Expected ¹³C NMR Chemical Shift Comparison (Daunorubicin vs. N-(Trifluoroacetyl)daunorubicin)

CarbonDaunorubicin (ppm)N-(Trifluoroacetyl)daunorubicin (Expected ppm)Rationale for Shift
C-1' ~100~101Minor deshielding.
C-3' ~48~50 - 52 Significant deshielding due to the direct attachment of the electron-withdrawing trifluoroacetyl group.
C-4' ~68~69Minor deshielding.
C-5' ~69~70Minor deshielding.
CF₃ N/A~115 - 120 (quartet) Appearance of a characteristic quartet signal due to coupling with the three fluorine atoms.
C=O (amide) N/A~155 - 160 (quartet) Appearance of a new carbonyl signal, often showing a smaller quartet splitting due to two-bond coupling with the fluorine atoms.
Aglycone Carbons Largely UnchangedLargely UnchangedThe carbons of the tetracyclic aglycone are generally unaffected by the modification on the distant sugar moiety.

Note: The exact chemical shifts can vary depending on the solvent and concentration.

The Telltale Signature of Fluorine: ¹⁹F NMR Spectroscopy

A definitive confirmation of trifluoroacetylation comes from ¹⁹F NMR spectroscopy. This technique is highly sensitive and specific for fluorine-containing compounds. N-(Trifluoroacetyl)daunorubicin will exhibit a single, sharp resonance in the ¹⁹F NMR spectrum. The chemical shift of the trifluoroacetyl group typically appears in the range of -67 to -85 ppm (relative to CFCl₃).[5][6] The presence of this signal is unambiguous proof of the incorporation of the trifluoroacetyl group.

Experimental Protocols

To ensure the acquisition of high-quality NMR data for comparative analysis, the following experimental protocols are recommended.

Sample Preparation
  • Solvent Selection: Dissolve 5-10 mg of the sample (daunorubicin or N-(Trifluoroacetyl)daunorubicin) in a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.[3] DMSO-d₆ is particularly useful for enhancing the resolution of exchangeable protons like those on hydroxyl and amine/amide groups.

  • Concentration: Aim for a concentration of approximately 10-20 mM.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm for ¹H and ¹³C).

NMR Data Acquisition

A standard suite of 1D and 2D NMR experiments should be performed to fully characterize the molecules.

  • ¹H NMR: A standard single-pulse experiment is sufficient. Key parameters include a spectral width of ~16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.[3]

  • ¹³C NMR: A proton-decoupled pulse sequence should be used to simplify the spectrum. A wider spectral width of ~220 ppm is necessary.[3] Due to the lower natural abundance of ¹³C, a greater number of scans will be required to achieve an adequate signal-to-noise ratio.

  • ¹⁹F NMR: A standard single-pulse experiment with proton decoupling is typically used. The spectral width should be set to encompass the expected chemical shift range of the trifluoroacetyl group.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks, which is invaluable for assigning protons within the daunosamine sugar.[3]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, aiding in the assignment of the carbon spectrum.[3]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms. This is crucial for confirming the connectivity between the sugar moiety and the aglycone, and between the trifluoroacetyl group and the sugar.[3]

Visualizing the Structural Comparison

The following diagrams illustrate the key structural features and the workflow for NMR analysis.

cluster_daunorubicin Daunorubicin cluster_TFA_daunorubicin N-(Trifluoroacetyl)daunorubicin D_aglycone Aglycone D_sugar Daunosamine (-NH2 at C-3') D_aglycone->D_sugar Glycosidic Bond TFA_sugar Daunosamine (-NHCOCF3 at C-3') D_sugar->TFA_sugar Trifluoroacetylation TFA_aglycone Aglycone TFA_aglycone->TFA_sugar Glycosidic Bond

Caption: Structural comparison of Daunorubicin and N-(Trifluoroacetyl)daunorubicin.

start Sample Preparation (Daunorubicin or Derivative) nmr_acq NMR Data Acquisition (1D: 1H, 13C, 19F) (2D: COSY, HSQC, HMBC) start->nmr_acq data_proc Data Processing (FT, Phasing, Baseline Correction) nmr_acq->data_proc spectral_analysis Spectral Analysis (Chemical Shifts, Coupling Constants, Correlations) data_proc->spectral_analysis structure_elucidation Structure Elucidation & Comparison spectral_analysis->structure_elucidation

Caption: General workflow for NMR-based structural analysis.

Conclusion

The trifluoroacetylation of daunorubicin imparts significant and readily identifiable changes in its NMR spectra. The pronounced downfield shift of the H-3' proton in the ¹H NMR spectrum, coupled with the appearance of new signals for the trifluoroacetyl group in the ¹³C and ¹⁹F NMR spectra, provides a definitive analytical fingerprint for N-(Trifluoroacetyl)daunorubicin. By employing a comprehensive suite of NMR experiments and leveraging the comparative data presented in this guide, researchers can confidently confirm the successful synthesis and structural integrity of this crucial chemotherapeutic derivative, paving the way for further advancements in drug development.

References

  • Spectroscopic Scrutiny of 4'-Epi-daunorubicin: A Technical Guide to NMR and MS Analysis - Benchchem. (n.d.).
  • Showing NP-Card for 13-dihydrodaunorubicin (NP0246265) - NP-MRD. (2022, September 7).
  • Piorecka, K., Stanczyk, W., & Florczak, M. (2016). NMR analysis of antitumor drugs: Doxorubicin, daunorubicin and their functionalized derivatives. ResearchGate.
  • Supporting information Near Infrared Light Mediated Release of Doxorubicin Using Upconversion Nanoparticles. (n.d.). The Royal Society of Chemistry.
  • N-(Trifluoroacetyl)daunorubicin | CAS No- 26388-52-3. (n.d.). Simson Pharma Limited.
  • Kovalev, A. A., Artuyshin, O. I., Klem, Z. S., Andreev, M. V., Aleksandrova, Y. R., Anikina, L. V., & Globa, A. A. (2021). Design of New Daunorubicin Derivatives with High Cytotoxic Potential. Molecules, 26(15), 4583. [Link]

  • Ivanova, G., Simeonova, M., Cabrita, E. J., & Rangel, M. (2011). NMR Insight into the Supramolecular Structure of Daunorubicin Loaded Polymer Nanoparticles. The Journal of Physical Chemistry B, 115(5), 1013–1022. [Link]

  • 4'-Keto-N-(trifluoroacetyl)daunorubicin | CAS 79441-78-4. (n.d.). BOC Sciences.
  • N-(Trifluoroacetyl)daunorubicin - CAS 26388-52-3 - API Standard. (n.d.). Benchchem.
  • Ivanova, G., Simeonova, M., Cabrita, E. J., & Rangel, M. (2011). NMR Insight Into the Supramolecular Structure of Daunorubicin Loaded Polymer Nanoparticles. PubMed.
  • Tănase, C. I., Hanganu, A., & Dumitrescu, M. (2021). Trifluoroacetylation of Alcohols During NMR Study of Compounds with Bicyclo[2.2.1]heptane, Oxabicyclo[3.3.0]octane and Bicyclo[3.3.0]octane Skeleton.
  • Trifluoroacetylation of Alcohols During NMR Study of Compounds with Bicyclo[2.2.1]heptane, Oxabicyclo[3.3.0]octane and Bicyclo[3 - Semantic Scholar. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDZ-kIRiqwlMfIaEau0EMurFK1G64h0t3HKWr-eGbYcQX_YEwfooSFxI5SPnUPiNBRK6AR1ujecnY0cQB8OoYN9Rb8WEXPH7I7jT-NEoFIG16_VTS0WvaL-fnoTKPzmX1SUiaWYGd5AxFn6QlOHc1NW6jsrnzPtDGTXrBcry9TDpj5gunRknMGrg==
  • US20070142309A1 - Synthesis of epirubicin from 13-dihydrodaunorubicine - Google Patents. (n.d.).
  • Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1–12. [Link]

  • Daunorubicin | C27H29NO10 | CID 30323. (n.d.). PubChem - NIH.
  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (n.d.).
  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species - SciSpace. (n.d.).

Sources

A Comparative Pharmacokinetic Guide: Daunorubicin and its Trifluoroacetyl Derivative

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Derivatization

Daunorubicin, an anthracycline antibiotic, is a potent antineoplastic agent used in the treatment of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1] Its mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to the disruption of DNA replication and transcription in cancer cells.[2][3] However, its clinical utility is often constrained by significant dose-dependent cardiotoxicity and the development of multidrug resistance.

To address these limitations, medicinal chemists have explored various structural modifications of the daunorubicin molecule. One such modification is the introduction of a trifluoroacetyl group at the C-3' position of the daunosamine moiety, creating N-trifluoroacetyl daunorubicin. This derivatization is hypothesized to alter the physicochemical properties of the parent drug, potentially leading to a more favorable pharmacokinetic profile, improved therapeutic index, and the ability to overcome drug resistance.[4]

A Head-to-Head Pharmacokinetic Comparison

While comprehensive, direct comparative pharmacokinetic data for N-trifluoroacetyl daunorubicin is not extensively available in peer-reviewed literature, we can infer its likely pharmacokinetic behavior based on its chemical structure and findings from related N-acylated anthracycline analogs.

Absorption and Distribution: The Impact of Lipophilicity

Daunorubicin is administered intravenously due to poor oral bioavailability.[3] It distributes rapidly and widely into tissues, with the highest concentrations found in the liver, kidneys, and spleen.[5]

The addition of the trifluoroacetyl group increases the lipophilicity of the daunorubicin molecule. Increased lipophilicity can lead to:

  • Enhanced Cellular Uptake: More lipophilic drugs can more readily cross cell membranes, which could result in higher intracellular concentrations in tumor cells.[6]

  • Altered Tissue Distribution: The modified distribution profile may lead to different efficacy and toxicity profiles. For instance, it could potentially alter the accumulation in cardiac tissue, a key concern with daunorubicin.

Metabolism: A Pro-Drug Approach

Daunorubicin is extensively metabolized in the liver, primarily by cytosolic aldo-keto reductases, to its major active metabolite, daunorubicinol.[2][7] This metabolite itself possesses antineoplastic activity but also contributes to cardiotoxicity.[8]

N-trifluoroacetyl daunorubicin is likely designed as a pro-drug . The N-trifluoroacetyl group can be susceptible to hydrolysis by esterases present in plasma and tissues, which would release the active parent drug, daunorubicin. This pro-drug strategy could offer several advantages:

  • Sustained Release: A controlled, gradual conversion to daunorubicin could lead to more sustained therapeutic concentrations and potentially a lower Cmax, which is often associated with acute toxicities.[9]

  • Altered Metabolic Profile: By temporarily masking the amino group, the derivative may be less susceptible to certain metabolic pathways until the trifluoroacetyl group is cleaved.

A related analog, N-trifluoroacetyladriamycin-14-valerate (AD 32), demonstrated superior antitumor activity and reduced toxicity compared to its parent compound, adriamycin, in preclinical models.[10] This lends support to the potential benefits of N-acylation of the amino sugar.

Excretion: Tied to Metabolism

Daunorubicin and its metabolites are primarily eliminated through biliary excretion.[5] The terminal half-life of daunorubicin is approximately 18.5 hours, while its active metabolite, daunorubicinol, has a longer half-life of about 26.7 hours.[2]

The excretion of N-trifluoroacetyl daunorubicin would be largely dependent on its rate of conversion to daunorubicin. Once converted, its elimination would likely follow the established pathways of the parent drug.

Comparative Pharmacokinetic Parameter Estimates

The following table provides a summary of the known pharmacokinetic parameters of daunorubicin and the hypothesized characteristics of its trifluoroacetyl derivative.

Pharmacokinetic ParameterDaunorubicinN-Trifluoroacetyl Daunorubicin (Hypothesized)
Route of Administration IntravenousIntravenous
Metabolism Hepatic reduction to active daunorubicinol[2][7]Pro-drug conversion to daunorubicin via esterase hydrolysis
Active Compound Daunorubicin and DaunorubicinolDaunorubicin (upon conversion)
Distribution Wide tissue distribution[5]Potentially wider distribution and higher cellular uptake due to increased lipophilicity
Elimination Primarily biliary excretion[5]Dependent on conversion to daunorubicin, then biliary excretion
Terminal Half-life ~18.5 hours (parent drug)[2]Likely dependent on the rate of conversion to daunorubicin

Experimental Protocols for Pharmacokinetic Analysis

A robust comparison of these two compounds would necessitate a head-to-head in vivo pharmacokinetic study. The following outlines a standard experimental workflow.

In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To determine and compare the key pharmacokinetic parameters of daunorubicin and N-trifluoroacetyl daunorubicin.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (n=5 per group).

  • Drug Administration:

    • Group 1: Daunorubicin (e.g., 5 mg/kg) via intravenous (IV) bolus injection.

    • Group 2: N-trifluoroacetyl daunorubicin (molar equivalent to the daunorubicin dose) via IV bolus injection.

  • Blood Sampling: Collect serial blood samples (approx. 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Bioanalysis:

    • Sample Preparation: Perform protein precipitation or liquid-liquid extraction to isolate the analytes from the plasma matrix.

    • Quantification: Utilize a validated High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of the parent drug(s) and their major metabolites.[11]

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) to calculate key pharmacokinetic parameters, including:

    • Area Under the Curve (AUC)

    • Clearance (CL)

    • Volume of Distribution (Vd)

    • Half-life (t½)

    • Maximum Concentration (Cmax)

Experimental Workflow Diagram

G cluster_0 Pharmacokinetic Study Workflow Dosing 1. IV Dosing (Rat Model) Sampling 2. Serial Blood Sampling Dosing->Sampling Processing 3. Plasma Separation Sampling->Processing Analysis 4. LC-MS/MS Quantification Processing->Analysis Modeling 5. Pharmacokinetic Parameter Calculation Analysis->Modeling

Caption: A generalized workflow for an in vivo pharmacokinetic study.

Metabolic Conversion Pathway

The metabolic fate of N-trifluoroacetyl daunorubicin is central to its proposed mechanism as a pro-drug.

G cluster_0 Pro-drug Activation and Metabolism TFAD N-Trifluoroacetyl Daunorubicin DNR Daunorubicin TFAD->DNR Esterase Hydrolysis (in plasma/tissues) DOL Daunorubicinol DNR->DOL Aldo-keto Reductase (primarily in liver)

Caption: The proposed metabolic pathway of N-trifluoroacetyl daunorubicin.

Conclusion and Future Perspectives

The N-trifluoroacetyl derivative of daunorubicin represents a scientifically grounded approach to enhancing the therapeutic potential of a well-established anticancer agent. The increased lipophilicity and pro-drug characteristics of this derivative are anticipated to favorably alter its pharmacokinetic profile, potentially leading to improved efficacy and a better safety margin.

To fully elucidate the clinical potential of N-trifluoroacetyl daunorubicin, further rigorous preclinical and clinical studies are imperative. These studies should focus on direct, head-to-head comparisons with daunorubicin, with particular attention to:

  • Detailed Pharmacokinetic Profiling: To confirm the pro-drug conversion and quantify key ADME parameters.

  • Tissue Distribution Studies: To assess tumor penetration and accumulation in organs susceptible to toxicity, especially the heart.

  • Efficacy and Toxicity Studies: To definitively establish the therapeutic index in relevant cancer models.

The insights gained from such investigations will be instrumental in determining the future role of this and other novel anthracycline derivatives in cancer chemotherapy.

References

  • Wasowska-Lukawska, M., Wietrzyk, J., Opolski, A., Oszczapowicz, J., & Oszczapowicz, I. (2007). Biological properties of new derivatives of daunorubicin. In Vivo, 21(2), 413-416.
  • Israel, M., Modest, E. J., & Frei, E., 3rd (1975). N-trifluoroacetyladriamycin-14-valerate, an analog with greater experimental antitumor activity and less toxicity than adriamycin. Cancer research, 35(5), 1365–1368.
  • Gianni, L., Corden, B. J., & Myers, C. E. (1983). The biochemical basis of anthracycline toxicity and antitumor activity. Reviews in biochemical toxicology, 5, 1–82.
  • Speth, P. A., van Hoesel, Q. G., & Haanen, C. (1988). Clinical pharmacokinetics of doxorubicin. Clinical pharmacokinetics, 15(1), 15–31.
  • Eksborg, S. (1989). Pharmacokinetics of anthracyclines. Acta oncologica (Stockholm, Sweden), 28(3), 291–295.
  • BC Cancer. (2025, March 1). Daunorubicin. BC Cancer Drug Manual.
  • Wasowska-Lukawska, M., Wietrzyk, J., Opolski, A., Oszczapowicz, J., & Oszczapowicz, I. (2007). Biological properties of new derivatives of daunorubicin. In Vivo, 21(2), 413–416.
  • Mayer, L. D., & Cullis, P. R. (1993). The role of drug-membrane interactions in the biological activity of anthracyclines.
  • Drugs.com. (n.d.). Daunorubicin: Package Insert / Prescribing Information / MOA. Retrieved from [Link]

  • Gustafsson, G., Peterson, C., & Révész, T. (2010). Daunorubicin metabolism in leukemic cells isolated from patients with acute myeloid leukemia. Current drug metabolism, 11(6), 517–523.
  • Robert, J., & Gianni, L. (1993). Pharmacokinetics and metabolism of anthracyclines. Cancer surveys, 17, 219–252.
  • Vitols, S., Angelin, B., & Peterson, C. (2000). Plasma stability and cytotoxicity of lipophilic daunorubicin derivatives incorporated into low density lipoproteins. European journal of medicinal chemistry, 35(5), 521–528.
  • Wikipedia. (2024). Daunorubicin. Retrieved from [Link]

  • van der Zanden, A. G., de Rooij, J. D., Pinedo, H. M., & van der Vijgh, W. J. (1986). Cellular pharmacokinetics of daunorubicin: relationships with the response to treatment in patients with acute myeloid leukemia. Journal of clinical oncology, 4(7), 1145–1152.
  • Suzuki, T., Tsuruo, T., & Tomida, A. (1999). In vivo uptake of daunorubicin by acute myeloid leukemia (AML) cells measured by flow cytometry. Leukemia, 13(8), 1215–1221.
  • Israel, M., Modest, E. J., & Frei, E., 3rd (1975). N-trifluoroacetyladriamycin-14-valerate, an analog with greater experimental antitumor activity and less toxicity than adriamycin. Cancer research, 35(5), 1365–1368.
  • Baurain, R., Zenebergh, A., & Trouet, A. (1982). Metabolism of daunorubicin in sensitive and resistant Ehrlich ascites tumor cells. Determination by high pressure liquid chromatography. Cancer chemotherapy and pharmacology, 9(1), 45–48.
  • Yanovich, S., & Taub, R. N. (1982). Uptake and metabolism of daunorubicin by human myelocytic cells. Cancer research, 42(9), 3583–3586.
  • Gessner, T., Preisler, H. D., Azarnia, N., Bolanowska, W., & Vogler, W. R. (1987). Daunorubicin and its active metabolite pharmacokinetic profiles in acute myeloid leukaemia patients. British journal of cancer, 56(6), 769–774.
  • Odore, E., El-Labban, M., Eliat, P. A., Couturier, M. A., & Le Corre, P. (2022). Daunorubicin and Its Active Metabolite Pharmacokinetic Profiles in Acute Myeloid Leukaemia Patients: A Pharmacokinetic Ancillary Study of the BIG-1 Trial. Pharmaceutics, 14(4), 793.
  • Preprints.org. (2026, February 10). Real-Time Single-Cell Measurement and Kinetic Modeling of Daunorubicin Uptake in Multidrug Resistant Leukemia Cells Using a Microfluidic Biochip. Retrieved from [Link]

  • Al-Akad, M. M., Lazo, J. S., & Hait, W. N. (1992). Energy-dependent accumulation of daunorubicin into subcellular compartments of human leukemia cells and cytoplasts. Cancer research, 52(18), 5020–5026.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Trifluoroacetyl)daunorubicin
Reactant of Route 2
Reactant of Route 2
N-(Trifluoroacetyl)daunorubicin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。